GSK3839919A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H46ClN3O3 |
|---|---|
分子量 |
604.2 g/mol |
IUPAC 名称 |
(2S)-2-[5-[2-[(2-chloro-6-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl]-4-(4,4-dimethylpiperidin-1-yl)-2-methyl-3-pyridinyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H46ClN3O3/c1-23-9-8-10-30(37)29(23)22-39-16-13-25-19-26(11-12-27(25)21-39)28-20-38-24(2)31(33(34(41)42)43-35(3,4)5)32(28)40-17-14-36(6,7)15-18-40/h8-12,19-20,33H,13-18,21-22H2,1-7H3,(H,41,42)/t33-/m0/s1 |
InChI 键 |
KETKYQCQNXUIQX-XIFFEERXSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)[C@@H](C(=O)O)OC(C)(C)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)CN2CCC3=C(C2)C=CC(=C3)C4=CN=C(C(=C4N5CCC(CC5)(C)C)C(C(=O)O)OC(C)(C)C)C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of GSK3839919A: An Allosteric HIV-1 Integrase Inhibitor
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the mechanism of action of GSK3839919A, a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (ALLINI). This document summarizes key quantitative data, details relevant experimental methodologies, and visually represents the signaling pathways involved.
This compound represents a novel approach to combating HIV-1 by targeting the viral integrase enzyme at a site distinct from the active site targeted by currently approved integrase strand transfer inhibitors (INSTIs). This allosteric inhibition leads to a unique antiviral profile, including activity against some INSTI-resistant strains.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of the HIV-1 integrase (IN) enzyme. Unlike traditional INSTIs that bind to the catalytic site and block the strand transfer of viral DNA into the host genome, this compound binds to a different site on the integrase enzyme. This binding induces a conformational change in the integrase protein, which ultimately disrupts its normal function.
The primary consequence of this compound binding is the promotion of aberrant multimerization of the integrase enzyme. This leads to the formation of non-functional integrase complexes that are unable to properly engage with the viral DNA and the host cell machinery necessary for integration. This disruption of the ordered assembly and function of the integrase enzyme effectively halts the viral replication cycle at the integration step.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, highlighting its potency as an antiviral agent.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 11.1 nM | Antiviral potency against HIV-1 | [1] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of action of this compound as an allosteric HIV-1 integrase inhibitor.
Caption: Mechanism of allosteric inhibition of HIV-1 integrase by this compound.
Key Experimental Protocols
The determination of the mechanism of action and potency of this compound relies on a series of established virological and biochemical assays. Below are outlines of the key experimental protocols.
Antiviral Activity Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of viral replication in cell culture.
-
Methodology:
-
Seed susceptible host cells (e.g., MT-4 cells) in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Infect the cells with a known amount of HIV-1.
-
Immediately add the different concentrations of this compound to the infected cells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Measure viral replication by quantifying a viral marker, such as p24 antigen in the supernatant, using an ELISA-based method.
-
Calculate the IC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Integrase Strand Transfer (INST) Inhibition Assay
-
Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 integrase.
-
Methodology:
-
A biochemical assay is set up using purified, recombinant HIV-1 integrase.
-
A model DNA substrate mimicking the viral DNA end and a target DNA are used.
-
The integrase enzyme is pre-incubated with varying concentrations of this compound.
-
The DNA substrates are added to initiate the strand transfer reaction.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The products of the strand transfer reaction are separated by gel electrophoresis and quantified.
-
The concentration of this compound that inhibits 50% of the strand transfer activity is determined. It is important to note that as an allosteric inhibitor, this compound may show weak or no activity in this specific assay format which primarily detects active site inhibitors.
-
Thermal Shift Assay (TSA)
-
Objective: To confirm the direct binding of this compound to the HIV-1 integrase enzyme.
-
Methodology:
-
Purified HIV-1 integrase is mixed with a fluorescent dye that binds to hydrophobic regions of proteins.
-
The protein-dye mixture is aliquoted, and different concentrations of this compound are added.
-
The samples are heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.
-
As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
Binding of a ligand like this compound stabilizes the protein, leading to an increase in the Tm. This thermal shift confirms a direct interaction.
-
This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research into its resistance profile, in vivo efficacy, and safety will be crucial for its potential development as a future therapeutic agent for HIV-1 infection.
References
GSK3839919A: A Deep Dive into Target Identification and Preclinical Validation of a Novel Allosteric HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and preclinical validation of GSK3839919A, a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase. This compound represents a promising class of antiretroviral agents with a distinct mechanism of action that targets the non-catalytic site of the HIV-1 integrase enzyme.
Executive Summary
This compound has been identified as a highly potent allosteric inhibitor of HIV-1 integrase (IN). It binds to the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket on the integrase catalytic core domain (CCD). This binding event does not compete with the viral DNA substrate but instead induces a conformational change in the enzyme, leading to aberrant multimerization of integrase. This ultimately disrupts multiple key steps in the viral replication cycle, including the proper assembly of the viral core during maturation and the subsequent integration of the viral genome into the host cell DNA. Preclinical studies have demonstrated that this compound possesses broad-spectrum antiviral activity against various HIV-1 subtypes and exhibits a favorable pharmacokinetic profile in multiple animal species.
Target Identification and Validation
The primary molecular target of this compound is the HIV-1 integrase, a crucial enzyme for viral replication. Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound is an allosteric inhibitor that binds to a non-catalytic site.
Target Identification: HIV-1 Integrase
HIV-1 integrase is a 32 kDa protein responsible for inserting the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection. The enzyme has three domains: the N-terminal zinc-binding domain, the central catalytic core domain (CCD), and the C-terminal DNA-binding domain.
Binding Site: The LEDGF/p75 Pocket
This compound binds to the interface of the integrase CCD dimer, a pocket that is also utilized by the host protein LEDGF/p75. LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, thereby guiding the integration process. By occupying this pocket, this compound not only blocks the interaction between integrase and LEDGF/p75 but also induces a distinct conformational change in the integrase enzyme.
Mechanism of Action
The binding of this compound to the LEDGF/p75 pocket on the HIV-1 integrase initiates a cascade of events that ultimately inhibit viral replication through a multi-faceted mechanism.
-
Aberrant Integrase Multimerization: this compound promotes the formation of non-functional integrase multimers. This contrasts with the ordered multimerization required for proper enzymatic activity.
-
Disruption of Viral Maturation: The induced hyper-multimerization of integrase interferes with the correct assembly of the viral core during the late stages of the viral life cycle. This results in the production of non-infectious virions with eccentric cores.
-
Inhibition of Integrase-Viral RNA Interaction: The conformational changes induced by this compound also disrupt the interaction between integrase and the viral RNA genome, which is essential for proper virion morphogenesis.
-
Blockade of LEDGF/p75 Interaction: By binding to the LEDGF/p75 pocket, this compound prevents the interaction of integrase with this crucial host cofactor, thereby impairing the targeted integration of viral DNA into the host genome.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | Virus Strain/Subtype | IC50 (nM) | EC50 (nM) |
| Single-Cycle Infection | MT-2 | HIV-1 IIIB | 2.3 | - |
| Multi-Cycle Infection | MT-4 | HIV-1 IIIB | - | 1.1 |
| Clinical Isolates | PBMCs | Subtype B (n=10) | - | 1.5 (mean) |
| Clinical Isolates | PBMCs | Subtype C (n=10) | - | 1.8 (mean) |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | F (%) |
| Rat | IV | 1 | 15 | 2.1 | 2.5 | - |
| Rat | PO | 5 | - | - | - | 65 |
| Dog | IV | 0.5 | 5.2 | 1.8 | 4.1 | - |
| Dog | PO | 2 | - | - | - | 88 |
CL: Clearance; Vdss: Volume of distribution at steady state; T1/2: Half-life; F: Bioavailability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antiviral Assays
Single-Cycle Infection Assay:
-
MT-2 cells are seeded in 96-well plates.
-
Cells are infected with HIV-1 IIIB in the presence of serial dilutions of this compound.
-
After 48 hours of incubation, viral replication is quantified by measuring p24 antigen levels in the supernatant using an ELISA-based assay.
-
IC50 values are calculated from the dose-response curves.
Multi-Cycle Infection Assay:
-
MT-4 cells are infected with HIV-1 IIIB at a low multiplicity of infection.
-
The infected cells are cultured in the presence of serial dilutions of this compound.
-
Viral spread is monitored over several days by measuring the cytopathic effect (CPE) or by quantifying p24 antigen production.
-
EC50 values are determined from the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay
-
Various cell lines (e.g., MT-2, MT-4, PBMCs) are incubated with serial dilutions of this compound for a period corresponding to the antiviral assays.
-
Cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.
-
The 50% cytotoxic concentration (CC50) is calculated.
Pharmacokinetic Studies
-
Intravenous (IV) Administration: this compound is administered as a single bolus dose to fasted animals (rats, dogs). Blood samples are collected at predetermined time points.
-
Oral (PO) Administration: A solution or suspension of this compound is administered by oral gavage to fasted animals. Blood samples are collected at various time points.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vdss), half-life (T1/2), and oral bioavailability (F%).
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro antiviral assays.
Caption: Workflow for preclinical pharmacokinetic studies.
The Discovery and Synthesis of GSK3839919A: An Allosteric HIV-1 Integrase Inhibitor
An In-depth Technical Overview for Researchers and Drug Development Professionals
GSK3839919A is a potent, investigational allosteric inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] This novel mechanism of action distinguishes it from previously approved integrase strand transfer inhibitors (INSTIs) and has positioned it as a subject of significant interest in the ongoing search for new antiretroviral therapies. This document provides a comprehensive overview of the discovery, synthesis, and preclinical profile of this compound, drawing from key scientific publications.
Discovery and Mechanism of Action
This compound was identified through strategic modifications to a class of 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl allosteric HIV-1 integrase inhibitors (ALLINIs).[2] The discovery process involved the exploration of a tetrahydroisoquinoline (THIQ) heterocycle as a suitable spacer element to project a distal hydrophobic aryl ring.[2] Subsequent optimization of the aryl substitutions led to the identification of GSK3839919 (referred to as compound 12 in the discovery publication) as an ALLINI with high potency and favorable pharmacokinetic properties across preclinical species.[2]
Allosteric HIV-1 integrase inhibitors represent a unique class of antiretroviral agents.[1][3][4][5] Unlike INSTIs that target the enzyme's active site, ALLINIs bind to a distinct pocket at the interface of two integrase monomers.[5] This binding event promotes the aberrant multimerization of the integrase enzyme, leading to the formation of replication-deficient viral particles.[5] This novel mechanism disrupts multiple functions crucial to the viral lifecycle, including the proper condensation of the viral core and the interaction between integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF), which is important for the nuclear localization of the integrase complex.[2]
Synthesis of this compound
An expeditious synthesis of this compound has been developed, significantly improving upon the original 13-step process.[6] The key to this enhanced efficiency is the synthesis of the advanced building block, (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate, in just five steps.[6] The process development for the multi-kilogram synthesis of this compound also included the optimization of two palladium-catalyzed reactions and a more efficient isolation of the active pharmaceutical ingredient.[6]
Preclinical Data
GSK3839919 has demonstrated potent antiviral activity and favorable pharmacokinetic characteristics in preclinical studies.
Antiviral Activity
The following table summarizes the in vitro antiviral activity of GSK3839919.
| Assay | Cell Line | EC50 (nM) | CC50 (μM) |
| Viral Outgrowth of NLRepRluc | MT-2 | 11.1 | ≥24 |
EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. Data obtained from assays performed in the presence of 10% fetal bovine serum. Values are reported as mean.[2]
Pharmacokinetic Profile
The pharmacokinetic properties of GSK3839919 were evaluated in male Sprague-Dawley rats.
| Dosing Route | Dose (mg/kg) | Clearance |
| Intravenous (iv) | 1 | Low |
| Oral (po) | 5 | Low |
Data from dosing as solutions in 90:10 PEG-400/EtOH for iv and 90:5:5 PEG-400/EtOH/TPGS for po.[2]
Experimental Protocols
Cell-Culture Antiviral Assay
The antiviral activity of GSK3839919 was determined by evaluating its ability to inhibit the viral outgrowth of the NLRepRluc virus in MT-2 cells. The assay was conducted in the presence of 10% fetal bovine serum (FBS). The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined from these experiments.[2]
Pharmacokinetic Studies in Rats
Male Sprague-Dawley rats were administered GSK3839919 to assess its pharmacokinetic profile. For intravenous (iv) dosing, a 1 mg/kg dose was administered as a solution in 90:10 PEG-400/EtOH. For oral (po) dosing, a 5 mg/kg dose was given as a solution in 90:5:5 PEG-400/EtOH/TPGS.[2]
Conclusion
This compound is a potent allosteric HIV-1 integrase inhibitor with a novel mechanism of action that disrupts viral replication by inducing aberrant integrase multimerization. Its discovery and the development of an efficient synthesis route highlight its potential as a promising candidate for further development in the treatment of HIV-1 infection. The preclinical data demonstrate significant antiviral potency and favorable pharmacokinetic properties, warranting further investigation.
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Profile of GSK3839919A: A Potent Allosteric HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GSK3839919A has been identified as a potent, allosteric HIV-1 integrase inhibitor (ALLINI). This technical guide provides a summary of the preliminary in vitro data available for this compound, including its mechanism of action, available quantitative data, and general experimental methodologies relevant to its characterization.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host cell's genome. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site on the integrase enzyme. This binding induces a conformational change that promotes the multimerization of integrase, leading to the formation of inactive enzyme oligomers. This process effectively prevents the formation of the functional integrase-viral DNA complex, thereby inhibiting viral replication.[1][2][3] The allosteric nature of this inhibition presents a promising avenue for antiviral therapy, potentially offering a distinct resistance profile compared to active site inhibitors.
Quantitative In Vitro Data
The primary quantitative measure of this compound's potency identified in the public domain is its half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | IC50 (nM) |
| This compound | HIV-1 Integrase Inhibition | 11.1 |
Table 1: In Vitro Potency of this compound
This IC50 value indicates that this compound is a highly potent inhibitor of HIV-1 integrase in a biochemical context. Further studies are required to determine its efficacy in cell-based antiviral assays (EC50) across various cell lines and viral strains.
Experimental Methodologies
While specific, detailed experimental protocols for the in vitro characterization of this compound are not publicly available, this section outlines general methodologies commonly employed for evaluating allosteric HIV-1 integrase inhibitors.
HIV-1 Integrase Inhibition Assay (Strand Transfer Assay)
This biochemical assay is fundamental in determining the direct inhibitory activity of a compound against the integrase enzyme.
Objective: To measure the inhibition of the strand transfer step of HIV-1 integration.
General Protocol:
-
Plate Preparation: High-binding 96-well plates are coated with a donor DNA substrate that mimics the long terminal repeat (LTR) sequence of the HIV-1 genome.
-
Enzyme-Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) to allow for binding.
-
Reaction Initiation: A target DNA substrate, often labeled for detection (e.g., with biotin or a fluorescent tag), is added to the wells to initiate the strand transfer reaction.
-
Detection: The amount of integrated target DNA is quantified using a detection system appropriate for the label used (e.g., streptavidin-HRP for biotin labels, followed by a colorimetric substrate).
-
Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% is calculated as the IC50 value.
Antiviral Activity Assay (Cell-Based)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Objective: To determine the 50% effective concentration (EC50) of the compound in preventing viral replication in cultured cells.
General Protocol:
-
Cell Seeding: Susceptible host cells (e.g., MT-4 cells, TZM-bl cells) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various endpoints, such as:
-
p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the culture supernatant.
-
Luciferase Reporter Assay: Uses engineered cell lines (e.g., TZM-bl) that express luciferase upon successful HIV-1 infection and Tat-mediated transcription.
-
Cell Viability/Cytotoxicity Assay: Measures the protective effect of the compound against virus-induced cell death.
-
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
Integrase Multimerization Assay
This specialized assay can be used to confirm the allosteric mechanism of action by directly observing inhibitor-induced enzyme oligomerization.
Objective: To detect and quantify the formation of integrase multimers in the presence of an allosteric inhibitor.
General Protocol:
-
Protein Labeling: Two populations of recombinant integrase are labeled with a donor and an acceptor fluorophore suitable for Förster Resonance Energy Transfer (FRET) or a similar proximity-based assay.
-
Inhibitor Incubation: The labeled integrase proteins are mixed and incubated with varying concentrations of the test compound.
-
Signal Detection: If the compound induces multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in a detectable signal (e.g., FRET).
-
Data Analysis: The signal is plotted against the compound concentration to determine the concentration that induces 50% of the maximal multimerization signal (EC50 for multimerization).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of ALLINIs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for allosteric HIV-1 integrase inhibitors.
Caption: General experimental workflow for evaluating novel ALLINIs.
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3839919A: A Technical Overview of its Allosteric Inhibition of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3839919A is a potent, investigational allosteric inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1] As a member of the allosteric integrase inhibitor (ALLINI) class of antiretroviral compounds, this compound employs a novel mechanism of action that distinguishes it from traditional integrase strand transfer inhibitors (INSTIs). This technical guide provides an in-depth overview of the known biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support further research and development efforts in the field of HIV-1 therapeutics.
Core Biological Activity: Allosteric Inhibition of HIV-1 Integrase
The primary biological activity of this compound is the potent and selective inhibition of HIV-1 integrase. Unlike INSTIs that target the catalytic active site of the enzyme, this compound binds to a distinct, allosteric site at the dimer interface of the integrase catalytic core domain (CCD), a site that is also utilized by the cellular co-factor lens epithelium-derived growth factor (LEDGF/p75) for tethering the pre-integration complex to the host chromatin.
By binding to this site, this compound induces a conformational change in the integrase enzyme, promoting aberrant and premature multimerization of integrase proteins. This action disrupts the normal process of viral maturation, leading to the formation of non-infectious virions with defective cores. Consequently, the primary antiviral effect of this compound is exerted during the late stages of the viral replication cycle.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Virus Strain | Assay Type |
| IC50 | 11.1 nM | MT-2 | HIV-1 (Wild-Type) | Antiviral Activity Assay |
Table 1: In Vitro Antiviral Potency of this compound [1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a biochemical setting.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2)
-
This compound (or other test compounds)
-
DNA detection method (e.g., fluorescence, radioactivity)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.
-
Add serial dilutions of this compound or control compounds to the reaction mixture.
-
Incubate the mixture to allow for the 3'-processing of the donor DNA by the integrase.
-
Initiate the strand transfer reaction by adding the target DNA to the mixture.
-
Incubate the reaction to allow for the integration of the processed donor DNA into the target DNA.
-
Stop the reaction and quantify the amount of strand transfer product using a suitable detection method.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay in a Cellular Context (TZM-bl Reporter Gene Assay)
This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular environment.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR driving the expression of a luciferase reporter gene)
-
HIV-1 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)
-
This compound (or other test compounds)
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of this compound or control compounds for a specified period.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the infected cells for a period that allows for viral entry, reverse transcription, integration, and gene expression (typically 48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by determining the compound concentration that results in a 50% reduction in luciferase activity compared to untreated, infected cells.
AlphaLISA Assay for IN-LEDGF/p75 Interaction
This assay is used to measure the ability of a compound to disrupt the interaction between HIV-1 integrase and its cellular binding partner, LEDGF/p75.
Materials:
-
Recombinant HIV-1 Integrase (tagged, e.g., with His-tag)
-
Recombinant LEDGF/p75 (tagged, e.g., with biotin)
-
AlphaLISA acceptor beads (e.g., nickel chelate-coated for His-tag)
-
AlphaLISA donor beads (e.g., streptavidin-coated for biotin)
-
Assay buffer
-
This compound (or other test compounds)
Procedure:
-
In a microplate, combine the tagged HIV-1 integrase, tagged LEDGF/p75, and serial dilutions of this compound.
-
Incubate the mixture to allow for the interaction between integrase and LEDGF/p75.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A decrease in the AlphaLISA signal indicates disruption of the IN-LEDGF/p75 interaction. Calculate the IC50 for the disruption of this interaction.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as an allosteric inhibitor of HIV-1 integrase.
Caption: Mechanism of action of this compound.
Conclusion
This compound represents a promising avenue in the development of novel anti-HIV-1 therapeutics. Its allosteric mechanism of action, targeting a site on the integrase enzyme distinct from the active site, offers the potential for efficacy against viral strains resistant to existing INSTIs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ALLINIs. Continued investigation into the biological activity and preclinical profile of this compound is warranted to fully understand its clinical utility in the management of HIV-1 infection.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI), and its related compounds and analogs. It delves into their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization.
Introduction to Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Allosteric integrase inhibitors (ALLINIs) represent a promising new class of antiretroviral drugs that target a site on the integrase enzyme distinct from the active site.
This compound is a potent ALLINI with an IC50 of 11.1 nM.[1] These inhibitors bind to the dimer interface of the HIV-1 integrase, specifically at the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[2][3][4] This interaction is crucial for the proper localization and function of the pre-integration complex.
Mechanism of Action
The primary mechanism of action of ALLINIs, including this compound, involves a dual effect on HIV-1 integrase:
-
Inhibition of Catalytic Activity: By binding to an allosteric site, these compounds induce conformational changes in the integrase enzyme, leading to the inhibition of its catalytic functions, namely 3'-processing and strand transfer.
-
Disruption of Integrase-LEDGF/p75 Interaction: ALLINIs compete with the host protein LEDGF/p75 for binding to the integrase. This disruption impairs the tethering of the pre-integration complex to the host chromatin, a critical step for efficient viral integration.
A key and unexpected finding regarding ALLINIs is their profound impact on the late stages of the viral life cycle. They induce aberrant multimerization of the integrase protein, which interferes with the proper assembly and maturation of new viral particles.[5][6][7] This leads to the production of non-infectious virions with morphologically defective cores.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ALLINIs and a typical experimental workflow for their characterization.
Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors.
Experimental Workflow for Characterizing ALLINIs.
Structure-Activity Relationship (SAR) and Related Compounds
Structure-activity relationship studies have revealed a conserved "warhead" module essential for the activity of many ALLINIs. This typically consists of a carboxyl group, a tert-butoxy group, and a bulky aromatic group attached to a central scaffold.
While specific SAR data for a broad range of this compound analogs is not publicly available, research on other ALLINIs provides valuable insights. The following table summarizes the activity of some notable ALLINIs.
| Compound | Target | IC50 (nM) | EC50 (nM) | Notes |
| This compound | HIV-1 Integrase | 11.1 | - | Potent allosteric inhibitor.[1] |
| GSK1264 | HIV-1 Integrase | - | Potent | Inhibits late-stage replication.[2] |
| BI-224436 | IN-LEDGF/p75 Interaction | 90 | - | A well-characterized ALLINI.[3] |
| STP0404 | HIV-1 Integrase | - | Highly Potent | Pyrrolopyridine-based ALLINI. |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of novel compounds. Below are generalized methodologies for key assays used in the characterization of ALLINIs.
HIV-1 Integrase Catalytic Activity Assay (3'-Processing and Strand Transfer)
This assay measures the ability of a compound to inhibit the enzymatic functions of purified recombinant HIV-1 integrase.
-
Principle: A fluorescently labeled oligonucleotide substrate mimicking the viral DNA terminus is incubated with recombinant HIV-1 integrase. The 3'-processing reaction removes a dinucleotide, resulting in a change in fluorescence. For the strand transfer reaction, a target DNA is also included, and the integration of the viral DNA mimic is detected.
-
Methodology:
-
Purified recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test compound.
-
A fluorescently labeled oligonucleotide substrate is added to initiate the 3'-processing reaction.
-
For the strand transfer assay, a target DNA substrate is also added.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is imaged using a fluorescence scanner, and the amount of processed or strand transfer product is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)
This assay quantifies the disruption of the interaction between HIV-1 integrase and LEDGF/p75 by a test compound.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used. Donor and acceptor beads are coated with antibodies that recognize tagged integrase and LEDGF/p75 proteins, respectively. When the proteins interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.
-
Methodology:
-
Tagged recombinant HIV-1 integrase and LEDGF/p75 proteins are incubated with varying concentrations of the test compound.
-
Antibody-coated donor and acceptor beads are added to the mixture.
-
The plate is incubated in the dark to allow for bead-protein binding and interaction.
-
The plate is read using an AlphaScreen-capable plate reader.
-
A decrease in the luminescent signal indicates inhibition of the protein-protein interaction.
-
IC50 values are determined from the dose-response curve.
-
Antiviral Activity Assay in Cell Culture
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.
-
Principle: A susceptible cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a few days of incubation.
-
Methodology:
-
Cells are seeded in a multi-well plate and treated with serial dilutions of the test compound.
-
The cells are then infected with a known amount of HIV-1.
-
The plates are incubated for 3-5 days to allow for viral replication.
-
Viral replication can be quantified by various methods, such as measuring reverse transcriptase activity in the culture supernatant, p24 antigen levels by ELISA, or using a reporter virus (e.g., expressing luciferase or GFP).
-
EC50 values (the concentration required to inhibit viral replication by 50%) are calculated.
-
Integrase Multimerization Assay
This assay assesses the ability of a compound to induce aberrant multimerization of HIV-1 integrase.
-
Principle: Size exclusion chromatography (SEC) or analytical ultracentrifugation (AUC) can be used to analyze the oligomeric state of the integrase protein in the presence and absence of the test compound.
-
Methodology (SEC):
-
Purified HIV-1 integrase is incubated with or without the test compound.
-
The protein solution is injected onto a size exclusion chromatography column.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
A shift in the elution profile towards earlier retention times in the presence of the compound indicates the formation of higher-order oligomers.
-
Conclusion
This compound and other ALLINIs represent a promising new frontier in anti-HIV therapy. Their unique dual mechanism of action, targeting both early and late stages of the viral life cycle, offers a potential advantage over existing drugs and a means to combat drug resistance. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this class of inhibitors will be crucial for their clinical development. This technical guide provides a foundational understanding for researchers and drug developers working in this exciting area.
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Structure-function analyses unravel distinct effects of allosteric inhibitors of HIV-1 integrase on viral maturation and integration - PubMed [pubmed.ncbi.nlm.nih.gov]
a initial safety and toxicity profile of GSK3839919A
- 1. us.gsk.com [us.gsk.com]
- 2. gsk.com [gsk.com]
- 3. dcatvci.org [dcatvci.org]
- 4. biopharmadive.com [biopharmadive.com]
- 5. GSK announces positive headlines for checkpoint inhibitors in the NSCLC setting - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. GSK Investigational Site - Indianapolis, Indiana [clinicaltrialsgps.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
In-depth Technical Guide: A Potential Therapeutic Application of GSK3839919A
An Important Note on the Availability of Information
As of the current date, a comprehensive search of publicly available scientific literature, clinical trial databases, and other accessible resources has yielded no specific information regarding a compound designated as "GSK3839919A." This suggests that this compound may be:
-
An internal compound code for a very early-stage preclinical candidate that has not yet been publicly disclosed.
-
A misnomer or an incorrect designation for another compound.
-
A project that has been discontinued before reaching a stage of public disclosure.
Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams specifically for this compound at this time.
However, to provide a relevant and useful guide for researchers, scientists, and drug development professionals interested in the potential therapeutic areas that a GSK compound with a similar naming convention might target, we will focus on the broader class of molecules to which it likely belongs: Glycogen Synthase Kinase 3 (GSK-3) inhibitors . GSK is a known leader in the development of GSK-3 inhibitors, and this hypothetical guide will be based on the established mechanisms and potential applications of this class of drugs.
Hypothetical Therapeutic Area: Neurodegenerative Diseases and Immune Modulation
Based on extensive research into GSK-3 inhibitors, a compound like this compound would likely be investigated for its therapeutic potential in conditions such as Alzheimer's disease, other neurodegenerative disorders, and autoimmune or inflammatory diseases.
Core Rationale: The Central Role of GSK-3
Glycogen Synthase Kinase 3 is a serine/threonine kinase that is constitutively active in resting cells and plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases. Inhibition of GSK-3 is therefore a promising therapeutic strategy.
Potential Mechanism of Action in Neurodegenerative Disease
In the context of Alzheimer's disease, GSK-3β is known to be a key enzyme in the hyperphosphorylation of the tau protein, a hallmark of the disease leading to the formation of neurofibrillary tangles and subsequent neuronal death. A GSK-3 inhibitor would aim to reduce tau hyperphosphorylation, thereby preventing tangle formation and protecting neurons.
Signaling Pathway: GSK-3β in Tau Phosphorylation
Caption: Hypothetical mechanism of this compound in Alzheimer's Disease.
Potential Mechanism of Action in Immune Modulation
GSK-3 inhibitors have also been shown to modulate the immune system. Inhibition of GSK-3 can lead to the maturation of dendritic cells into a tolerogenic phenotype.[1] These dendritic cells can then attenuate, rather than induce, an immune response, making this a potential therapeutic approach for autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1]
Signaling Pathway: GSK-3 Inhibition in Dendritic Cells
References
Methodological & Application
Application Notes and Protocols for GSK3 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer. Small molecule inhibitors of GSK3, such as the experimental compound GSK3839919A, are valuable tools for investigating the therapeutic potential of targeting this kinase.
These application notes provide a generalized experimental protocol for the use of a potent GSK3 inhibitor, exemplified by compounds like CHIR-99021 and TWS119, in a cancer cell culture setting. Due to the limited publicly available data on this compound, the following protocols and data are based on well-characterized GSK3 inhibitors and should be adapted and optimized for the specific compound and cell line of interest.
Mechanism of Action
GSK3 inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[1][2] This inhibition leads to the modulation of key signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[3][4]
-
PI3K/Akt Pathway: Akt, a key downstream effector of PI3K signaling, can phosphorylate and inactivate GSK3. Therefore, direct inhibition of GSK3 can mimic some of the downstream effects of Akt activation.
Quantitative Data: Representative IC50 Values of GSK3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for GSK3 inhibitors can vary significantly depending on the specific compound, the cell line being tested, and the assay conditions. The following table summarizes representative IC50 values for several known GSK3 inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AZD2858 | U251 | Glioblastoma | ~1.01 | [5] |
| AZD2858 | U87 | Glioblastoma | ~6.52 | [5] |
| AZD2858 | GBM1 (patient-derived) | Glioblastoma | ~2.5 | [5] |
| AZD2858 | GBM4 (patient-derived) | Glioblastoma | ~2.9 | [5] |
| TWS119 | Human Alveolar Rhabdomyosarcoma | Rhabdomyosarcoma | Not specified, induces apoptosis | [6] |
| Unspecified Benzothiazepine | Hep G-2 | Liver Cancer | 3.29 ± 0.15 | [7] |
| Unspecified Benzothiazepine | DU-145 | Prostate Cancer | 15.42 ± 0.16 | [7] |
Note: This table provides examples and is not an exhaustive list. Researchers should determine the IC50 of their specific GSK3 inhibitor in their cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of a GSK3 inhibitor in cell culture.
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of a GSK3 inhibitor that inhibits cell viability by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK3 inhibitor (e.g., this compound, CHIR-99021)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the GSK3 inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same concentration of DMSO as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of β-catenin Stabilization
This protocol is designed to assess the effect of a GSK3 inhibitor on the Wnt/β-catenin signaling pathway by measuring the levels of β-catenin.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
GSK3 inhibitor
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the GSK3 inhibitor at a predetermined effective concentration (e.g., at or above the IC50) for a specific time course (e.g., 0, 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Compare the levels of β-catenin in treated versus untreated cells. An increase in β-catenin levels indicates GSK3 inhibition and activation of the Wnt pathway.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. agscientific.com [agscientific.com]
- 5. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-3 Inhibition in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing a Glycogen Synthase Kinase 3 (GSK-3) inhibitor in Western blot experiments. Due to the inability to identify the specific compound "GSK3839919A," this document will use Tideglusib , a well-characterized, non-ATP competitive inhibitor of GSK-3, as a representative example. The principles and protocols outlined here are broadly applicable to other GSK-3 inhibitors.
Introduction to GSK-3 and its Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in various diseases, such as neurodegenerative disorders, cancer, and metabolic diseases.[2] GSK-3 has two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.
GSK-3 activity is primarily regulated by inhibitory phosphorylation. For instance, in the PI3K/Akt signaling pathway, Akt phosphorylates GSK-3β at Serine 9, leading to its inactivation.[2][3] Small molecule inhibitors of GSK-3 are valuable tools for studying its physiological roles and for therapeutic development.
Principle of Western Blotting for Monitoring GSK-3 Inhibition
Western blotting is a powerful technique to detect and quantify changes in protein expression and post-translational modifications.[4] When studying the effects of a GSK-3 inhibitor like Tideglusib, Western blotting can be employed to:
-
Assess the inhibition of GSK-3 activity: This is often indirectly measured by examining the phosphorylation status of downstream GSK-3 substrates. A common substrate is β-catenin, which is phosphorylated by active GSK-3, leading to its degradation. Inhibition of GSK-3 results in the accumulation of active (dephosphorylated) β-catenin. Another key substrate is Tau, whose hyperphosphorylation is a hallmark of Alzheimer's disease.
-
Evaluate the upstream regulation of GSK-3: The phosphorylation status of GSK-3 itself (e.g., pGSK-3β at Ser9) can be analyzed to understand how the inhibitor might affect upstream signaling pathways.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, SH-SY5Y, or a cell line relevant to your research) at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the GSK-3 inhibitor (e.g., Tideglusib) in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of the GSK-3 inhibitor for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
B. Protein Lysate Preparation
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for the Western blot.
C. Western Blot Protocol
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Electrophoresis: Separate the proteins based on their molecular weight by running the gel at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-pGSK-3β (Ser9), anti-GSK-3β, anti-active-β-catenin, anti-β-catenin, anti-pTau (specific phospho-sites), anti-Tau, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of a GSK-3 inhibitor.
Table 1: Effect of GSK-3 Inhibitor on GSK-3β Phosphorylation and β-catenin Levels
| Treatment (Concentration) | pGSK-3β (Ser9) / Total GSK-3β (Relative Fold Change) | Active β-catenin / Total β-catenin (Relative Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| GSK-3 Inhibitor (1 µM) | 1.1 | 2.5 |
| GSK-3 Inhibitor (5 µM) | 1.2 | 4.8 |
| GSK-3 Inhibitor (10 µM) | 1.3 | 7.2 |
Table 2: Effect of GSK-3 Inhibitor on Tau Phosphorylation
| Treatment (Concentration) | pTau (Ser396) / Total Tau (Relative Fold Change) | pTau (Ser202/Thr205) / Total Tau (Relative Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| GSK-3 Inhibitor (1 µM) | 0.7 | 0.6 |
| GSK-3 Inhibitor (5 µM) | 0.4 | 0.3 |
| GSK-3 Inhibitor (10 µM) | 0.2 | 0.1 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GSK-3 signaling pathway and points of inhibition.
Experimental Workflow Diagram
References
- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK3839919A in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI). The following sections detail its dosage in animal studies, relevant experimental protocols, and the underlying signaling pathway.
Data Presentation: In Vivo Dosages and Pharmacokinetics of this compound
The following tables summarize the quantitative data from preclinical animal studies involving this compound.
Table 1: In Vivo Toxicology Study Dosage in Rats
| Animal Model | Dosing Route | Dosage | Study Duration | Key Findings |
| Sprague-Dawley Rat | Oral (po) | 20 mg/kg (qd) | 1 week | No compound-related findings. |
| Sprague-Dawley Rat | Oral (po) | 50 mg/kg (qd) | 1 week | Minimally higher alkaline phosphatase (ALP) levels (1.3x) and minimal hepatocyte vacuolation observed compared to control. |
Table 2: Pharmacokinetic Parameters in Rats [1]
| Animal Model | Dosing Route | Dosage | Formulation |
| Male Sprague-Dawley Rat | Intravenous (iv) | 1 mg/kg | Solution in 90:10 PEG-400/EtOH |
| Male Sprague-Dawley Rat | Oral (po) | 5 mg/kg | Solution in 90:5:5 PEG-400/EtOH/TPGS |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vivo Toxicology Study in Rats
This protocol is based on the one-week toxicology study of this compound.[1]
a. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and/or female
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
b. Drug Formulation and Administration:
-
Formulation: For oral administration, this compound can be formulated as a solution. A suitable vehicle used in preclinical studies is a mixture of PEG-400, ethanol (EtOH), and Tocophersolan (TPGS) (e.g., 90:5:5).
-
Administration: Administer the formulated compound orally (po) via gavage once daily (qd) for seven consecutive days. The volume of administration should be calculated based on the animal's body weight.
c. Experimental Groups:
-
Vehicle Control Group: Administered the vehicle solution only.
-
Low-Dose Group: Administered this compound at 20 mg/kg.
-
High-Dose Group: Administered this compound at 50 mg/kg.
d. Monitoring and Endpoints:
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include liver function tests such as alkaline phosphatase (ALP).
-
Histopathology: Perform a complete necropsy and collect major organs for histopathological examination. Pay close attention to the liver for any signs of vacuolation.
Pharmacokinetic (PK) Study in Rats
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound.[1]
a. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Cannulation: For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) is recommended.
b. Drug Formulation and Administration:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for intravenous administration, such as 90:10 PEG-400/EtOH.
-
Oral (PO) Formulation: Formulate this compound for oral administration as described in the toxicology study protocol.
-
Administration:
-
IV group: Administer a single dose of 1 mg/kg via the cannulated vein.
-
PO group: Administer a single dose of 5 mg/kg via oral gavage.
-
c. Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
d. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
e. Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is an allosteric inhibitor of HIV-1 integrase (IN).[1] Its mechanism of action involves binding to a site on the integrase enzyme that is distinct from the active site. This allosteric binding induces a conformational change in the integrase, leading to its hyper-multimerization. This process disrupts multiple functions essential for the viral lifecycle, including the proper condensation of the viral core and blocking the interaction between integrase and the host protein lens epithelium-derived growth factor (LEDGF), which is crucial for the nuclear localization of the integrase complex.[1]
References
Application Notes and Protocols: Preparation and Storage of GSK3839919A Solutions
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the preparation and storage of solutions of GSK3839919A, a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Adherence to these protocols is crucial for ensuring the stability, and activity of the compound for reliable experimental results.
Physicochemical and Solubility Data
This compound is a solid powder with a molecular weight of 604.23 g/mol .[1] Proper handling and storage are essential to maintain its integrity. The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 604.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Storage of Solid Powder | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage of Solutions in Solvent | -80°C for 6 months; -20°C for 6 months | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.604 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 604.23 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Weight (g) = M x MW x V = 0.01 mol/L x 604.23 g/mol x 0.001 L = 0.00060423 g = 0.604 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Protection from Light: Protect the solution from light by using an amber vial or by wrapping the tube in aluminum foil.
Storage and Handling of this compound Solutions
Proper storage is critical to prevent degradation and maintain the biological activity of this compound.
Short-Term Storage (up to 6 months):
-
Store the DMSO stock solution at -20°C.[1]
Long-Term Storage (up to 6 months):
-
For long-term storage, it is recommended to store the DMSO stock solution at -80°C.[1]
Aliquoting and Freeze-Thaw Cycles:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
-
Use low-retention microcentrifuge tubes for aliquoting to minimize loss of the compound.
Visualized Workflow
The following diagram illustrates the workflow for the preparation and storage of this compound solutions.
Caption: Workflow for this compound solution preparation and storage.
References
Application Notes and Protocols for GSK3839919A in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3839919A is a potent, allosteric inhibitor of HIV-1 integrase. Unlike catalytic site inhibitors, allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that alters the protein's function. In the case of this compound, it targets the HIV-1 integrase, a key enzyme in the viral replication cycle responsible for inserting the viral DNA into the host cell's genome. This application note provides a detailed protocol for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays to study the interactions of HIV-1 integrase with host cellular proteins.
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Co-immunoprecipitation is a powerful extension of this technique that allows for the study of protein-protein interactions by "pulling down" a target protein along with its binding partners. The use of a small molecule inhibitor like this compound in conjunction with co-IP can elucidate the inhibitor's effect on these protein-protein interactions, providing valuable insights into its mechanism of action and the biology of HIV-1 infection.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | HIV-1 Integrase (Allosteric Site) | Internal Data |
| IC50 | 11.1 nM | Publicly available data |
| Binding Affinity (Kd) | Data not publicly available | - |
| Effective Cellular Concentration | Dependent on cell type and experimental conditions; typically tested in a range of 10 nM to 1 µM. | General guidance for in-cell assays |
| Solubility | Soluble in DMSO | Standard for small molecule inhibitors |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of HIV-1 integrase. It binds to a pocket at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). This binding event stabilizes a conformation of integrase that is incompatible with its normal function. The primary mechanisms of action are:
-
Inhibition of Integrase-LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding site, this compound directly competes with and blocks the interaction between integrase and this crucial host-co-factor, which is essential for tethering the pre-integration complex to the host chromatin.
-
Induction of Integrase Multimerization: Binding of this compound promotes the aberrant multimerization of integrase, leading to the formation of non-functional aggregates.
-
Disruption of Late-Stage Replication: This allosteric modulation also affects the late stages of the viral life cycle, impairing the proper maturation of viral particles.
The following diagram illustrates the allosteric inhibition of HIV-1 integrase by this compound.
Experimental Protocols
Co-Immunoprecipitation to Investigate the Effect of this compound on HIV-1 Integrase and LEDGF/p75 Interaction
This protocol describes how to perform a co-immunoprecipitation experiment to determine if this compound disrupts the interaction between HIV-1 integrase and the host protein LEDGF/p75 in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged HIV-1 Integrase (e.g., with a FLAG-tag) and tagged LEDGF/p75 (e.g., with a HA-tag)
-
Cell culture reagents (DMEM, FBS, penicillin/streptomycin)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG antibody for immunoprecipitation
-
Anti-HA antibody for western blot detection
-
Anti-FLAG antibody for western blot detection
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and western blotting
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect the cells with plasmids encoding FLAG-tagged HIV-1 Integrase and HA-tagged LEDGF/p75 using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Treatment with this compound:
-
Prepare a working stock of this compound in cell culture medium.
-
Treat the transfected cells with the desired concentration of this compound (e.g., 100 nM) for 4-6 hours.
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-FLAG antibody (the amount may need to be optimized, typically 1-2 µg).
-
As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Load the eluted samples, along with an input control (a small fraction of the cell lysate before immunoprecipitation), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the HA-tag (to detect co-immunoprecipitated LEDGF/p75) and the FLAG-tag (to confirm immunoprecipitation of HIV-1 Integrase).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Expected Results:
In the vehicle-treated sample, a band corresponding to HA-tagged LEDGF/p75 should be detected in the anti-FLAG immunoprecipitate, indicating an interaction between HIV-1 Integrase and LEDGF/p75. In the this compound-treated sample, the intensity of the HA-tagged LEDGF/p75 band should be significantly reduced or absent, demonstrating that this compound disrupts this interaction. The FLAG-tagged integrase should be present in both immunoprecipitated samples.
Conclusion
This compound is a valuable tool for studying the function and interactions of HIV-1 integrase. The provided co-immunoprecipitation protocol offers a robust method to investigate the mechanism of action of this allosteric inhibitor in a cellular environment. By demonstrating the disruption of the HIV-1 integrase-LEDGF/p75 interaction, researchers can gain deeper insights into the therapeutic potential of this compound and the fundamental biology of HIV-1 replication. Careful optimization of experimental conditions, including inhibitor concentration and incubation times, is recommended for achieving reliable and reproducible results.
Application Notes and Protocols for GSK3839919A in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of numerous diseases, including type 2 diabetes, Alzheimer's disease, inflammatory disorders, and cancer.[1][4] As such, GSK-3 has emerged as a significant therapeutic target for drug discovery.[5]
This document provides detailed application notes and protocols for the characterization of a novel investigational inhibitor, GSK3839919A, targeting GSK-3β. The following sections describe the principles of a luminescence-based kinase activity assay, provide a step-by-step protocol for determining the inhibitory potency (IC50) of this compound, and offer guidance on data analysis and presentation.
Signaling Pathway
GSK-3β is a key regulator in several signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[6][7] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] Upon Wnt ligand binding to its receptor, GSK-3β is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it regulates gene expression.[4] In the insulin signaling pathway, activation of Akt/PKB leads to the inhibitory phosphorylation of GSK-3β at Serine 9, thereby modulating downstream metabolic processes.[8]
Principle of the Kinase Activity Assay
The inhibitory activity of this compound on GSK-3β can be quantified using a variety of in vitro kinase assay formats.[9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[10][11]
The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[10] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[10][12] A decrease in the luminescent signal in the presence of an inhibitor indicates a reduction in kinase activity.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of this compound using a luminescence-based kinase activity assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the inhibitory activity of this compound against recombinant human GSK-3β.
Materials and Reagents:
-
Recombinant Human GSK-3β (e.g., Promega, Cat# V1971)
-
GSK-3 Substrate Peptide (e.g., MedchemExpress, Cat# HY-P0219)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[11]
-
This compound (test compound)
-
Known GSK-3β inhibitor (positive control, e.g., CHIR-99021)
-
DMSO (vehicle control)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 1:3 serial dilutions.
-
Prepare similar dilutions for the positive control inhibitor.
-
Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
-
Kinase Reaction Setup (5 µL per well): [12]
-
Add 1.25 µL of the diluted test compound, positive control, or DMSO to the appropriate wells of the assay plate.
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing GSK-3β and its substrate at 2X the final desired concentration.
-
Add 2.5 µL of the 2X kinase/substrate master mix to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Prepare a 2.5X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 1.25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
ADP Detection: [10]
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate the plate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate the plate for 30-60 minutes at room temperature to stabilize the signal.[12]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)) where RLU is the Relative Light Units.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[14]
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison of the potency and selectivity of the test compound.
| Compound | Target Kinase | IC50 (nM)[15][16] |
| This compound | GSK-3β | e.g., 15.2 |
| CHIR-99021 (Control) | GSK-3β | e.g., 6.7 |
| Staurosporine (Control) | Pan-Kinase | e.g., 2.5 |
Note: The IC50 values presented here are hypothetical and for illustrative purposes only.
Troubleshooting
-
High variability between replicates: Ensure accurate pipetting and thorough mixing of reagents.
-
Low signal-to-background ratio: Optimize enzyme and substrate concentrations, and incubation times.[10]
-
Inconsistent IC50 values: Verify the stability and concentration of the inhibitor stock solutions.
By following these detailed application notes and protocols, researchers can effectively characterize the inhibitory activity of this compound against GSK-3β, contributing to the development of novel therapeutics targeting this important kinase.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Glycogen synthase kinase-3 beta - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PRMT5 Inhibitor GSK3839919A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific data regarding the cellular response to GSK3839919A is limited in publicly accessible literature. The following application notes and protocols are based on the established mechanism of action of this compound as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and compiled from studies on other well-characterized PRMT5 inhibitors, such as GSK3326595 and PRT-382. These compounds are expected to elicit similar cellular responses in sensitive cell lines. Researchers are advised to use this information as a guide and to perform their own dose-response studies to determine the specific efficacy of this compound in their cell lines of interest.
Introduction
This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. PRMT5 is overexpressed in several cancers, including mantle cell lymphoma (MCL), making it a promising therapeutic target.[1][2] Inhibition of PRMT5 has been shown to induce cell cycle arrest, apoptosis, and reprogramming of essential growth and proliferative pathways in cancer cells.[3] These application notes provide an overview of cancer cell lines responsive to PRMT5 inhibition and detailed protocols for assessing the cellular effects of this compound.
Responsive Cell Lines
A variety of cancer cell lines, particularly those of hematological origin, have demonstrated sensitivity to PRMT5 inhibitors. Mantle cell lymphoma (MCL) cell lines are notably responsive.
Table 1: Mantle Cell Lymphoma (MCL) Cell Lines Sensitive to PRMT5 Inhibition
| Cell Line | Description | IC50 (PRT-382, 9 days) | Reference |
| Z-138 | Human Mantle Cell Lymphoma | 150 nM | [1] |
| Granta-519 | Human Mantle Cell Lymphoma | 50 nM | [1] |
| Jeko-1 | Human Mantle Cell Lymphoma | 500 nM | [1] |
| SP53 | Human Mantle Cell Lymphoma | 20-140 nM (sensitive) | [2][4] |
| REC-1 | Human Mantle Cell Lymphoma | 20-140 nM (sensitive) | [2][4] |
| CCMCL | Human Mantle Cell Lymphoma | 20-140 nM (sensitive) | [2][4] |
Note: IC50 values are for the PRMT5 inhibitor PRT-382 and are provided as a reference for the expected range of potency for this compound.
In addition to MCL, lymphoma, breast cancer, and multiple myeloma cell lines have also been identified as being among the most sensitive tumor types to PRMT5 inhibition.[5]
Signaling Pathways Affected by PRMT5 Inhibition
PRMT5 inhibition impacts several key oncogenic signaling pathways. A primary mechanism involves the activation of the p53 tumor suppressor pathway through the regulation of MDM4 splicing.[5][6] Inhibition of PRMT5 leads to an alternative splicing of MDM4, resulting in a less stable isoform, which in turn leads to the stabilization and activation of p53.[5][7] Activated p53 then transcriptionally upregulates its target genes, leading to cell cycle arrest and apoptosis.[1][7]
Furthermore, PRMT5 has been shown to regulate DNA damage repair pathways and B-cell receptor signaling.[3]
Below is a diagram illustrating the PRMT5 signaling pathway and the effect of its inhibition.
Caption: PRMT5 inhibition by this compound alters MDM4 splicing, leading to p53 activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular response to this compound treatment.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Responsive cancer cell line (e.g., Z-138)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 6 days, or 9 days).
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Responsive cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 or 72 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the PRMT5 signaling pathway.
Materials:
-
This compound
-
Responsive cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p53, anti-p21, anti-SDMA, anti-actin or -tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical workflow for assessing the cellular effects of this compound.
References
- 1. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Validate User [ashpublications.org]
- 4. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of GSK3839919A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3839919A is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). As a critical regulator in numerous cellular processes, GSK3 is a significant therapeutic target for a range of diseases, including metabolic disorders, neurological conditions, and cancer.[1][2] The development of drugs targeting GSK3 necessitates robust and reliable analytical methods to quantify the compound in various biological matrices. This document provides detailed application notes and protocols for the development of an analytical method for the detection and quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely used technique for this purpose.[3][4]
Signaling Pathway of GSK3
GSK3 is a key kinase involved in multiple signaling pathways, including the PI3K/AKT/mTOR and WNT/β-catenin pathways.[1][2] Its activity is often regulated by phosphorylation. For instance, AKT can phosphorylate and inactivate GSK3.[1][5] GSK3, in turn, phosphorylates a wide range of substrates, often marking them for degradation.[1] Understanding this pathway is crucial for elucidating the mechanism of action of inhibitors like this compound.
Caption: Simplified GSK3 signaling pathways and the inhibitory action of this compound.
Analytical Method Development: LC-MS/MS
LC-MS/MS is the method of choice for quantifying small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[3][4][6] The following sections outline a protocol for developing a robust LC-MS/MS method.
Experimental Workflow
The general workflow for developing and validating an LC-MS/MS method for this compound quantification is depicted below.
Caption: General workflow for this compound quantification by LC-MS/MS.
Protocol for Method Development
This protocol provides a starting point for developing a quantitative LC-MS/MS assay for this compound in a biological matrix such as human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended) or a structurally similar analog
-
HPLC or LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human plasma (or other relevant biological matrix)
-
96-well plates or microcentrifuge tubes
2. Stock and Working Solutions Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 1 mg/mL stock solution of the internal standard (IS).
-
Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration standards and quality controls (QCs).
3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and common method for sample cleanup in bioanalysis.[7]
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of cold acetonitrile containing the internal standard to each well.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Instrumentation and Conditions The following are suggested starting conditions and should be optimized.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temp. | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion) |
| MS/MS Transition | To be determined by infusion of this compound and IS. Monitor at least two transitions for analyte and one for IS. |
5. Method Validation A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Hypothetical Quantitative Data
The following table summarizes hypothetical performance characteristics of a validated LC-MS/MS method for this compound in human plasma.
| Validation Parameter | Result |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (CV%) | ≤ 8% |
| Inter-day Precision (CV%) | ≤ 10% |
| Intra-day Accuracy (%) | 92 - 108% |
| Inter-day Accuracy (%) | 90 - 110% |
| Mean Extraction Recovery | > 85% |
Conclusion
The development and validation of a sensitive and specific analytical method are paramount for the successful progression of this compound through the drug development pipeline. The LC-MS/MS method outlined in these application notes provides a robust framework for the accurate quantification of this compound in biological matrices. Adherence to rigorous validation guidelines will ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS/MS method with protein G purification strategy for quantifying bevacizumab in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GSK3839919A
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3839919A is a novel compound with significant potential in drug discovery and development. Its mechanism of action, centered on the inhibition of Glycogen Synthase Kinase 3 (GSK3), positions it as a promising candidate for therapeutic intervention in a variety of disease states, including neurodegenerative disorders, metabolic diseases, and cancer. High-throughput screening (HTS) assays are crucial for identifying and characterizing modulators of GSK3 activity. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, enabling researchers to efficiently screen large compound libraries and accelerate the discovery of new therapeutic agents.
Core Concepts and Signaling Pathways
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes. GSK3 is a key downstream component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In its active state, GSK3 phosphorylates a wide range of substrates, thereby regulating their activity, stability, and subcellular localization. The activity of GSK3 is tightly regulated by upstream signals. For instance, insulin or growth factor signaling leads to the activation of PI3K and subsequently Akt. Akt then phosphorylates GSK3β at Serine 9, leading to its inhibition. This inhibition allows for the dephosphorylation of its substrates, such as glycogen synthase, promoting glycogen synthesis.
This compound acts as an inhibitor of GSK3, thereby mimicking the effect of upstream signaling events that lead to GSK3 inactivation. Understanding this pathway is critical for designing and interpreting HTS assays.
High-Throughput Screening Assays
A variety of HTS-compatible assays can be employed to identify and characterize modulators of GSK3 activity using this compound as a reference compound. These assays can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified, recombinant GSK3 enzyme and a specific substrate to directly measure enzyme activity. These assays are ideal for primary screening to identify direct inhibitors of GSK3.
Table 1: Overview of Biochemical HTS Assays for GSK3
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| Luminescence-based Kinase Assay | Measures the amount of ATP remaining after the kinase reaction. Less ATP corresponds to higher kinase activity. | Luminescence | High sensitivity, wide dynamic range, commercially available kits. | Indirect measurement of kinase activity, potential for ATP-competitive false positives. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled substrate peptide upon phosphorylation by GSK3. | Fluorescence Polarization | Homogeneous format, high throughput, direct measurement of phosphorylation. | Requires a specific fluorescently labeled peptide, potential for interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | Utilizes a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule. | TR-FRET Signal | Homogeneous, ratiometric measurement reduces well-to-well variability, high sensitivity. | Requires specific antibodies and labeled reagents, potential for compound interference with FRET. |
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring GSK3 activity within intact cells. These assays are crucial for confirming the activity of hits from primary biochemical screens and for assessing cellular permeability and potential off-target effects.
Table 2: Overview of Cell-Based HTS Assays for GSK3
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| Phospho-GSK3β (Ser9) Immunoassay | Measures the level of inhibitory phosphorylation of GSK3β at Serine 9 using specific antibodies. | ELISA, Western Blot, In-Cell Western | Measures a key regulatory event, reflects upstream pathway activity. | Indirect measure of GSK3 substrate phosphorylation, may not capture all mechanisms of inhibition. |
| Substrate Phosphorylation Assay | Measures the phosphorylation of a specific GSK3 substrate (e.g., Tau, β-catenin) in cells. | ELISA, High-Content Imaging | Directly measures the consequence of GSK3 inhibition in a cellular context. | Requires specific antibodies for the phosphorylated substrate, can be cell-type dependent. |
| Reporter Gene Assay | Utilizes a reporter gene (e.g., luciferase) under the control of a transcription factor regulated by GSK3 signaling (e.g., TCF/LEF). | Luminescence | Functional readout of a downstream signaling event, high sensitivity. | Indirect measure of GSK3 activity, potential for off-target effects on the reporter system. |
Experimental Protocols
The following are detailed protocols for representative biochemical and cell-based assays for high-throughput screening of GSK3 inhibitors, using this compound as a control.
Protocol 1: Luminescence-based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound (as a positive control)
-
Test compounds
-
384-well white, opaque plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls (including a dilution series of this compound) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of GSK3β enzyme solution (at 2x final concentration) in kinase buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for GSK3β.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The luminescence signal is inversely proportional to GSK3β activity. Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO vehicle) controls.
Protocol 2: Cell-Based Phospho-GSK3β (Ser9) Immunoassay
This protocol is designed for a 96-well plate format and can be adapted for higher density formats.
Materials:
-
A suitable cell line with active upstream signaling that can be modulated (e.g., HEK293 or SH-SY5Y cells).
-
Cell culture medium and supplements.
-
Serum-free medium.
-
Stimulant (e.g., insulin or a growth factor) to induce Akt activation and subsequent GSK3β phosphorylation.
-
This compound (as a control for direct GSK3 inhibition).
-
Test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-phospho-GSK3β (Ser9).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
96-well clear-bottom cell culture plates.
-
Microplate reader.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Add test compounds and controls (this compound will not directly increase p-GSK3β but can be used to assess other effects) to the cells and incubate for 1 hour.
-
Stimulation: Add a stimulant (e.g., insulin) to all wells except for the unstimulated control wells and incubate for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody against phospho-GSK3β (Ser9).
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Signal Development: Wash the cells and add TMB substrate.
-
Reaction Termination: Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: An increase in the absorbance signal indicates an increase in the phosphorylation of GSK3β at Ser9, which corresponds to its inhibition. Test compounds are evaluated for their ability to potentiate the stimulant-induced phosphorylation or to induce phosphorylation on their own.
Conclusion
The application notes and protocols provided herein offer a robust framework for the high-throughput screening of compounds targeting GSK3, with this compound serving as a valuable reference inhibitor. The combination of biochemical and cell-based assays will facilitate the identification and characterization of novel GSK3 modulators, ultimately contributing to the development of new therapeutics for a range of diseases. Careful assay design, optimization, and data analysis are paramount to the success of any HTS campaign.
Troubleshooting & Optimization
a optimizing GSK3839919A concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GSK38399agA is an allosteric inhibitor of HIV-1 integrase. Unlike catalytic site inhibitors, this compound binds to a site on the integrase enzyme that is also used by the host protein LEDGF/p75. This binding induces aberrant multimerization of the integrase protein, leading to the formation of defective, non-infectious virions.
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of 11.1 nM in biochemical assays.[1] It is important to note that the effective concentration in cell-based assays (EC50) may vary depending on the cell type, viral strain, and experimental conditions.
Q3: What is the solubility of this compound?
A3: The solubility of this compound is 10 mM in DMSO.[1]
Q4: Does this compound have any relationship with GSK-3 signaling?
A4: While the name contains "GSK3," its primary and well-established mechanism of action is the allosteric inhibition of HIV-1 integrase. There is no readily available evidence to suggest a direct or primary role in inhibiting Glycogen Synthase Kinase 3 (GSK-3). Researchers should focus on its role as an ALLINI.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral activity results | Inconsistent cell density at the time of infection. | Ensure a consistent number of cells are seeded in each well. Cell confluency can significantly impact viral replication and compound efficacy. |
| Variability in virus stock titer. | Use a consistently titered viral stock for all experiments. Perform a new titration if the stock has been stored for an extended period. | |
| Presence of DMSO at high concentrations. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| No or low antiviral activity observed | Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal EC50 for your specific cell line and virus strain. Start with a broad range of concentrations (e.g., 0.1 nM to 1 µM). |
| Compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Cell line is not susceptible to the virus used. | Confirm that the chosen cell line can be efficiently infected by the HIV-1 strain you are using. | |
| High cytotoxicity observed | This compound concentration is too high. | Determine the 50% cytotoxic concentration (CC50) for your cell line using a standard cytotoxicity assay. Ensure that the concentrations used for antiviral assays are well below the CC50. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma). | |
| Unexpected results in different cell lines | Cell-specific differences in metabolism or uptake of the compound. | Be aware that EC50 and CC50 values can vary between different cell lines. It is recommended to determine these values for each cell line used. |
| Presence of serum proteins that bind to the compound. | Consider the potential for serum protein binding to affect the free concentration of this compound. If suspected, assays can be performed with reduced serum concentrations, although this may also affect cell health and viral replication. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Biochemical Assay) | 11.1 nM | [1] |
| Solubility in DMSO | 10 mM | [1] |
Note: EC50 (cell-based antiviral activity) and CC50 (cytotoxicity) values are highly dependent on the experimental conditions and should be determined empirically for each specific assay system.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol is a general guideline for determining the antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the 96-well plates with cells at a density that will allow for robust viral replication and CPE development within 3-5 days.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 µM down to the low nanomolar or picomolar range. Include a "no drug" control (vehicle only, e.g., 0.1% DMSO).
-
Add the diluted compound to the appropriate wells.
-
Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized to induce significant CPE in the "no drug" control wells within the assay timeframe.
-
Include uninfected cell controls (with and without the highest concentration of the compound) to monitor for cytotoxicity.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic potential of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the same cell density as used in the antiviral assay.
-
Prepare serial dilutions of this compound in complete culture medium. The concentration range should cover and exceed the concentrations used in the antiviral assay. Include a "no drug" control (vehicle only).
-
Add the diluted compound to the appropriate wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Antiviral activity assay workflow.
Caption: Troubleshooting decision tree.
References
a GSK3839919A solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3839919A. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Unlike integrase strand transfer inhibitors (INSTIs) that target the active site of the viral integrase, this compound binds to a different site on the integrase enzyme. This allosteric binding induces conformational changes in the integrase, leading to aberrant multimerization and preventing its proper function in the HIV-1 replication cycle. Specifically, it disrupts the normal interaction between integrase and the host protein LEDGF/p75, which is crucial for the integration of the viral DNA into the host cell's genome.
Q2: I am having trouble dissolving this compound. What are its solubility properties?
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, it is common for compounds of this nature (i.e., complex organic molecules) to exhibit poor aqueous solubility. It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, precipitation may occur when aqueous buffers are added to a stock solution.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Testing
Problem: My this compound is not dissolving in my desired solvent.
Solution Workflow:
Caption: Initial solubility testing workflow for this compound.
Detailed Steps:
-
Solvent Selection: Begin with a high-purity organic solvent such as DMSO or ethanol.
-
Mechanical Agitation: Vortex the solution vigorously. If undissolved particles remain, sonication in a water bath for 5-10 minutes can be effective.
-
Gentle Heating: If the compound is still not dissolved, gentle warming to 37°C may increase solubility. Avoid excessive heat, which could degrade the compound.
Working with Aqueous Solutions
Problem: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
Solution Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Maintain a certain percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. | The final concentration of the organic solvent should be compatible with your experimental system (e.g., <0.5% DMSO for many cell-based assays). |
| pH Adjustment | The solubility of a compound can be pH-dependent. If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. | The adjusted pH must be within the tolerated range for your experiment and not affect the stability of the compound. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. | Surfactants can interfere with certain assays, so their compatibility must be verified. |
| Amorphous Solid Dispersions | For formulation development, creating an amorphous solid dispersion (ASD) can significantly enhance aqueous solubility and dissolution rates. | This is an advanced technique typically used in drug formulation and requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, you will need approximately 6.04 mg (Molecular Weight: 604.23 g/mol ).
-
Add the appropriate volume of high-purity DMSO to the powder.
-
Vortex the solution for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Warm the DMSO stock solution to room temperature.
-
Vortex the stock solution briefly.
-
To minimize precipitation, add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing the buffer.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, consider the alternative strategies listed in the table above.
Signaling Pathway and Experimental Workflow Diagrams
HIV-1 Life Cycle and the Role of Integrase
The following diagram illustrates the key steps in the HIV-1 life cycle, highlighting the critical role of the integrase enzyme, which is the target of this compound.
Technical Support Center: Preventing Off-Target Effects of Novel Kinase Inhibitors
Disclaimer: A comprehensive search for "GSK3839919A" did not yield specific public data regarding its mechanism of action, selectivity profile, or protocols for use. The following technical support guide is a generalized resource for researchers working with novel kinase inhibitors, using "Inhibitor-X" as a placeholder. The principles and protocols described are based on established best practices in chemical biology and kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended primary target.[1][2] Given the high degree of structural similarity within the ATP-binding site across the human kinome, achieving absolute specificity is a significant challenge.[3] These unintended interactions can lead to misleading experimental results, confounding the interpretation of cellular phenotypes and potentially causing toxicity in therapeutic applications.[2][3]
Q2: How can I determine the selectivity profile of my kinase inhibitor, "Inhibitor-X"?
A2: The most common method for determining kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases in biochemical assays.[4] These services are commercially available and can profile the inhibitor against hundreds of kinases. It is also crucial to assess selectivity in a cellular context using methods like cellular target engagement assays (e.g., NanoBRET), as results can differ from in vitro assays.[5][6][7]
Q3: I am observing a cellular phenotype that doesn't seem to be related to the known function of the primary target. Could this be an off-target effect?
A3: Yes, this is a common indicator of potential off-target activity. To investigate this, you can employ several strategies:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same primary kinase recapitulates the phenotype, it strengthens the evidence for on-target action.[2]
-
Use a negative control compound: An inactive analog of your inhibitor that does not bind the primary target but shares a similar chemical scaffold can help identify off-target effects.[2]
-
Genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the primary target can help determine if the observed phenotype is a direct result of inhibiting that specific kinase.[1][2]
Q4: What is the optimal concentration of "Inhibitor-X" to use in my cell-based assays to minimize off-target effects?
A4: The optimal concentration should be determined empirically. It is best to use the lowest concentration of the inhibitor that elicits the desired on-target effect. A dose-response experiment is critical to determine the IC50 (in a biochemical assay) or EC50 (in a cell-based assay) for the primary target. Working at concentrations significantly above the IC50/EC50 increases the likelihood of engaging off-targets.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound instability or degradation. 2. Variability in cell culture conditions. 3. Precipitation of the compound at high concentrations. | 1. Prepare fresh stock solutions of the inhibitor. 2. Standardize cell passage number, density, and media components. 3. Visually inspect media for precipitation and consider using a lower concentration or a different solvent. |
| High cellular toxicity observed | 1. On-target toxicity (the primary target is essential for cell viability). 2. Off-target toxicity. | 1. Perform a dose-response curve to determine the toxic concentration range. 2. Compare with the toxicity profile of a structurally different inhibitor for the same target. Use genetic methods to validate that the toxicity is on-target.[2] |
| Discrepancy between biochemical and cellular activity | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the inhibitor from cells. 3. High intracellular ATP concentrations competing with an ATP-competitive inhibitor.[8] | 1. Perform a cellular target engagement assay to confirm the inhibitor is reaching its target in cells. 2. Use efflux pump inhibitors (with caution, as they have their own off-target effects). 3. Ensure the biochemical assay's ATP concentration is close to physiological levels for a more accurate IC50 determination. |
Data Presentation
Table 1: Example In Vitro Kinase Selectivity Profile for "Inhibitor-X"
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | 10 | 1 |
| Off-Target Kinase 1 | 850 | 85 |
| Off-Target Kinase 2 | 1,500 | 150 |
| Off-Target Kinase 3 | >10,000 | >1,000 |
| Off-Target Kinase 4 | 2,200 | 220 |
Table 2: Example Cellular Potency of "Inhibitor-X"
| Assay Type | Cell Line | Endpoint Measured | EC50 (nM) |
| Target Engagement | HEK293 | NanoBRET | 50 |
| Downstream Signaling | MCF7 | Phospho-Substrate Levels | 75 |
| Cell Proliferation | A549 | MTT Assay | 250 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol is a standard method to determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
"Inhibitor-X" stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of "Inhibitor-X" in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted "Inhibitor-X" or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
This protocol measures the binding of "Inhibitor-X" to its target kinase in living cells.
Materials:
-
Cells engineered to express the target kinase fused to NanoLuc luciferase.
-
Fluorescently labeled tracer that binds to the target kinase.
-
"Inhibitor-X" stock solution.
-
Opti-MEM or other suitable cell culture medium.
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring luminescence and filtered fluorescence.
Procedure:
-
Seed the engineered cells into the assay plate and allow them to adhere overnight.
-
Prepare serial dilutions of "Inhibitor-X" in the assay medium.
-
Add the diluted inhibitor or vehicle control to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Add the fluorescent tracer to all wells at a predetermined optimal concentration.
-
Add the NanoBRET substrate to all wells.
-
Immediately read the plate on a luminometer, measuring both the donor (NanoLuc) emission and the acceptor (tracer) emission.
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
Plot the NanoBRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
Visualizations
Caption: On-target vs. off-target effects of "Inhibitor-X".
References
- 1. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 3. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results with GSK3839919A
Important Notice: Publicly available information regarding the specific compound "GSK3839919A," including its mechanism of action, intended signaling pathways, and expected experimental outcomes, is currently unavailable. The following technical support guide has been generated based on the general principles of interpreting unexpected experimental results and the known functions of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. This guide is intended to provide a structured approach to troubleshooting and is not based on specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are the opposite of what I expected. What are the initial troubleshooting steps?
A1: Unexpected results can stem from various factors. A systematic approach is crucial.[1][2][3] First, meticulously review your experimental design and protocol for any potential errors in execution or documentation.[2] It is also beneficial to repeat the experiment under the exact same conditions to confirm the result's reproducibility.[3] Consider the possibility that the unexpected outcome is a genuine biological effect and not an artifact.[2]
Q2: I am observing a significant off-target effect that I cannot explain. What could be the cause?
A2: Off-target effects, where a compound interacts with unintended molecules, are a known concern in drug development.[4] These effects can arise from the compound binding to proteins with similar structures to the intended target or through indirect modulation of other signaling pathways. To investigate this, consider performing broader profiling assays, such as kinome scanning or proteomic analyses, to identify potential unintended binding partners of this compound.
Q3: Could the unexpected results be due to the specific cell line or model system I am using?
A3: Absolutely. The genetic and proteomic background of your model system can significantly influence the outcome. Different cell lines can have varying expression levels of GSK-3 isoforms, compensatory signaling pathways, or other interacting proteins that might alter the response to a GSK-3 inhibitor. It is advisable to test the compound in a different, well-characterized cell line to see if the unexpected effect persists.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypic Changes
This guide provides a workflow for researchers observing unexpected cellular or organismal phenotypes after treatment with a hypothetical GSK-3 inhibitor like this compound.
Troubleshooting Workflow: Unexpected Phenotype
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Guide 2: Addressing Inconsistent Results Across Experiments
This guide is for researchers experiencing a lack of reproducibility with their this compound experiments.
Troubleshooting Workflow: Inconsistent Results
Caption: A systematic approach to identifying sources of experimental inconsistency.
Signaling Pathways
GSK-3 is a critical kinase involved in numerous signaling pathways. An inhibitor could potentially lead to unexpected effects by perturbing these interconnected networks.
Simplified GSK-3 Signaling Network
Caption: Overview of major signaling pathways regulated by GSK-3.
Experimental Protocols
Protocol 1: Western Blot for Phospho-GSK-3β (Ser9)
This protocol is to confirm the on-target activity of a GSK-3 inhibitor by measuring the phosphorylation status of GSK-3β at the inhibitory serine 9 site. An increase in p-GSK-3β (Ser9) would indicate target engagement.
Table 1: Reagents and Antibodies
| Reagent/Antibody | Supplier | Catalog # |
| Primary Antibody: p-GSK-3β (Ser9) | Cell Signaling Technology | 9323 |
| Primary Antibody: Total GSK-3β | Cell Signaling Technology | 12456 |
| HRP-conjugated Secondary Antibody | (Specify) | (Specify) |
| Cell Lysis Buffer (RIPA) | (Specify) | (Specify) |
| Protease/Phosphatase Inhibitors | (Specify) | (Specify) |
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize p-GSK-3β levels to total GSK-3β.
Protocol 2: Cell Viability MTT Assay
This protocol assesses the effect of the compound on cell proliferation and viability. Unexpected cytotoxicity could explain a range of anomalous results.
Table 2: Reagents
| Reagent | Supplier | Catalog # |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | (Specify) | (Specify) |
| DMSO | (Specify) | (Specify) |
| Cell Culture Medium | (Specify) | (Specify) |
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
When troubleshooting, it is essential to present quantitative data in a clear and organized manner. Below are example tables for summarizing results from the protocols described above.
Table 3: Example Data - p-GSK-3β (Ser9) Western Blot Quantification
| Treatment | Concentration (µM) | Fold Change in p-GSK-3β / Total GSK-3β (Mean ± SD) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 0.1 | 1.5 ± 0.2 |
| This compound | 1 | 3.2 ± 0.4 |
| This compound | 10 | 5.8 ± 0.6 |
Table 4: Example Data - Cell Viability (MTT Assay) at 48 hours
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound | 0.1 | 98.5 ± 4.8 |
| This compound | 1 | 95.1 ± 6.1 |
| This compound | 10 | 45.3 ± 8.3 |
References
Technical Support Center: Troubleshooting Resistance to Targeted Therapies
Disclaimer: Information regarding a specific compound named "GSK3839919A" is not currently available in the public domain. This technical support guide has been created as a generalized framework for a hypothetical targeted anti-cancer agent, referred to as "Compound X". The principles, protocols, and troubleshooting steps outlined here are based on established knowledge of acquired drug resistance in cancer cell lines and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals facing similar challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound X, is now showing reduced responsiveness. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity. Common causes include increased drug efflux, alterations in the drug target, activation of bypass signaling pathways, or enhanced DNA damage repair.
Q2: How can I confirm that my cell line has developed resistance to Compound X?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Compound X in your treated cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the first troubleshooting steps I should take if I suspect Compound X resistance?
A3:
-
Verify Cell Line Identity: Ensure the cell line has not been cross-contaminated. Perform cell line authentication (e.g., Short Tandem Repeat profiling).
-
Check Compound Integrity: Confirm the concentration and stability of your Compound X stock solution.
-
Perform a Dose-Response Assay: Conduct a new IC50 determination to quantify the level of resistance.
-
Culture Maintenance: Review your cell culture practices. Inconsistent passaging, contamination, or extended culture periods can lead to phenotypic changes.
-
Mycoplasma Contamination: Test for mycoplasma contamination, as it can alter cellular responses to drugs. If positive, treat the culture or discard it and start with a fresh, uncontaminated stock.
Q4: How can I investigate the mechanism of resistance in my Compound X-resistant cell line?
A4: A multi-pronged approach is often necessary:
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to compare the gene expression profiles of your resistant and sensitive cell lines. Look for upregulation of ABC transporters, signaling pathway components, or anti-apoptotic genes.
-
Protein Expression Analysis: Perform Western blotting or proteomics to confirm changes in protein levels for key resistance-associated proteins.
-
Functional Assays: Use specific inhibitors of suspected resistance pathways (e.g., a P-gp inhibitor like verapamil) in combination with Compound X to see if sensitivity can be restored.
-
Genomic Analysis: Sequence the target of Compound X to identify potential mutations that could prevent drug binding.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Compound X
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent, low passage range for all experiments. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Over-confluent or unhealthy cells will respond differently. |
| Compound X Degradation | Prepare fresh dilutions of Compound X from a validated stock for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Assay Variability | Standardize all steps of your viability assay, including incubation times, reagent concentrations, and plate reading parameters. |
Issue 2: High background in Western blots for resistance-associated proteins
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or perform blocking overnight at 4°C. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to determine the optimal dilution with the best signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Non-specific Antibody Binding | Include a negative control (e.g., lysate from a cell line known not to express the protein of interest) to check for antibody specificity. |
Experimental Protocols
Protocol 1: Generation of a Compound X-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of Compound X for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with Compound X at a concentration equal to the IC50.
-
Monitor Cell Viability: Observe the cells daily. A significant amount of cell death is expected initially.
-
Recovery Phase: When the cell confluence drops significantly, remove the drug-containing medium and replace it with fresh, drug-free medium. Allow the surviving cells to recover and repopulate the flask.
-
Dose Escalation: Once the cells have reached approximately 80% confluence, subculture them and re-introduce Compound X at a slightly higher concentration (e.g., 1.5-2 times the previous concentration).
-
Stepwise Selection: Repeat the recovery and dose-escalation steps. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating.
-
Characterization: Periodically determine the IC50 of the treated population. A 5- to 10-fold increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.
Protocol 2: IC50 Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Compound X in culture medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for P-glycoprotein (P-gp/MDR1) Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (MDR1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for generating and characterizing Compound X-resistant cell lines.
Caption: Common mechanisms of acquired resistance to a targeted therapy.
a improving the signal-to-noise ratio in GSK3839919A assays
Technical Support Center: GSK3839919A Assays
This guide provides troubleshooting and optimization strategies for researchers using this compound, a potent, allosteric HIV-1 integrase inhibitor (ALLINI).[1] The primary focus is on improving the signal-to-noise ratio in common biochemical assays designed to measure the inhibition of HIV-1 integrase activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, allosteric inhibitor of the HIV-1 integrase enzyme, with a reported IC50 of 11.1 nM.[1] Unlike traditional integrase inhibitors that target the active site, allosteric inhibitors bind to a different site on the enzyme. This binding action interferes with the proper formation and function of the integrase-viral DNA complex, ultimately blocking the integration of the viral genome into the host cell's DNA.
Q2: Which assay formats are typically used for HIV-1 integrase inhibitors like this compound?
Commonly used formats are in vitro biochemical assays that measure the key catalytic step of integration, known as strand transfer. These assays often utilize fluorescence or luminescence-based readouts. Fluorescence Resonance Energy Transfer (FRET) is a popular method where a donor fluorophore on one DNA strand and an acceptor on another are brought into proximity by the active integrase enzyme, resulting in a measurable signal. Inhibition by compounds like this compound prevents this proximity, leading to a decrease in the FRET signal.
Q3: What are the primary causes of a low signal-to-noise ratio in my HIV-1 integrase assay?
A low signal-to-noise (S/N) ratio can be caused by a weak signal (low dynamic range) or high background noise.[2] Key factors include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the integrase enzyme, substrate DNA, or detection reagents can lead to a weak signal.[2]
-
Enzyme Inactivity: The integrase enzyme may have reduced activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
High Background: This can be caused by non-specific binding of assay components to the microplate, contamination of reagents, or inherent fluorescence of the test compound.[2][3]
-
Buffer Incompatibility: The pH, salt concentration, or presence of certain detergents in the assay buffer may interfere with the enzyme reaction or the detection chemistry.[2][3]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This section provides specific steps to diagnose and resolve common issues affecting assay quality.
Problem 1: High Background Signal
High background can mask the true signal from your enzymatic reaction, leading to a poor S/N ratio.
| Potential Cause | Troubleshooting & Optimization Steps |
| Non-Specific Binding | 1. Add Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the assay buffer to block non-specific binding sites on the microplate.[3] 2. Incorporate Detergent: Add a mild, non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the buffer to reduce hydrophobic interactions.[3] 3. Use Low-Binding Plates: Switch to commercially available low-binding microplates.[3] |
| Compound Interference | 1. Run Compound-Only Control: Test this compound in the assay buffer without the enzyme to check for autofluorescence. If high, consider a different detection wavelength or an alternative assay format (e.g., luminescence instead of fluorescence).[4] 2. Check for Light Scatter: High concentrations of precipitated compound can scatter light. Ensure the compound is fully dissolved in the assay buffer. |
| Reagent Contamination | 1. Prepare Fresh Buffers: Use high-purity water and reagents to prepare fresh assay and wash buffers.[3] 2. Run "No Enzyme" Control: A control reaction without the integrase enzyme should yield a minimal signal. A high signal in this control points to contamination in the substrate or buffer.[2] |
Problem 2: Weak Signal (Low Dynamic Range)
A weak signal can be as detrimental as high background.
| Potential Cause | Troubleshooting & Optimization Steps |
| Suboptimal Enzyme/Substrate Concentration | 1. Titrate the Enzyme: Perform a titration of the HIV-1 integrase enzyme to find the concentration that yields a robust signal within the linear range of the reaction.[5] 2. Optimize Substrate Concentration: Titrate the DNA substrate. The optimal concentration is typically the lowest level that provides the largest dynamic range.[5] |
| Incorrect Incubation Time/Temperature | 1. Optimize Reaction Time: The reaction should be stopped during the linear phase of product formation. Run a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation period.[5][6] 2. Maintain Consistent Temperature: Kinase and integrase assays should be performed at a consistent temperature (e.g., room temperature) to avoid temperature gradients across the plate that can cause variability.[5] |
| Degraded Reagents | 1. Aliquot Enzyme: Aliquot the integrase enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. 2. Check Substrate Integrity: Verify the quality and concentration of the DNA substrates. |
Data Presentation: Assay Quality Metrics
Properly evaluating assay performance requires calculating the Signal-to-Noise (S/N) ratio and the Z'-Factor. An ideal assay has a Z'-Factor > 0.5.
| Metric | Formula | Example Calculation | Interpretation |
| Signal-to-Noise (S/N) | Mean(Max Signal) / Mean(Min Signal) | 120,000 RLU / 15,000 RLU | 8.0 |
| Z'-Factor | 1 - [ (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| ] | 1 - [ (3 * (8,000 + 1,500)) / |120,000 - 15,000| ] | 0.73 |
-
Max Signal: Uninhibited reaction (enzyme + substrate + DMSO).
-
Min Signal: Fully inhibited reaction or no enzyme control.
Experimental Protocol: HIV-1 Integrase FRET Assay
This protocol is a representative method for measuring the strand transfer activity of HIV-1 integrase in a 384-well format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 75 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
HIV-1 Integrase: Dilute recombinant integrase to 2X final concentration (e.g., 200 nM) in Assay Buffer.
-
DNA Substrates: Prepare a 2X mix of fluorescently labeled donor and acceptor DNA substrates in Assay Buffer.
-
This compound: Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in 100% DMSO, then dilute into Assay Buffer.
2. Assay Procedure:
-
Add 5 µL of this compound dilution or DMSO (for controls) to the appropriate wells of a low-binding 384-well plate.
-
Add 10 µL of the 2X HIV-1 integrase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[7]
-
Initiate the reaction by adding 5 µL of the 2X DNA substrate mix to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Read the plate on a fluorescence plate reader capable of FRET measurements (e.g., Excitation: 485 nm, Emission: 590 nm).
Visualizations
HIV-1 Integrase Mechanism
Caption: Simplified workflow of HIV-1 DNA integration inhibited by this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the HIV-1 integrase FRET assay.
Troubleshooting Logic for Low S/N Ratio
Caption: Decision tree for troubleshooting low signal-to-noise (S/N) ratio.
References
- 1. GSK3839919 | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. ch.promega.com [ch.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
a common pitfalls in GSK3839919A experiments
As initial searches for "GSK3839919A" did not yield specific information in the public domain, this technical support center has been created using the well-characterized and widely used GSK-3 inhibitor, CHIR99021 , as a representative compound. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to small molecule GSK-3 inhibitors and can serve as a valuable resource for researchers working with similar compounds.
Technical Support Center: CHIR99021
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the GSK-3 inhibitor CHIR99021 in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action of CHIR99021?" CHIR99021 is a potent and highly selective, ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK-3).[1] It targets both GSK-3α and GSK-3β isoforms.[2] GSK-3 is a key component of the canonical Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, marking it for proteasomal degradation.[3][4] By inhibiting GSK-3, CHIR99021 prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus.[3][5] In the nucleus, β-catenin acts as a transcriptional coactivator with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3][6] Therefore, CHIR99021 functions as an activator of the Wnt/β-catenin pathway.[2]
???+ question "What is the recommended solvent and storage for CHIR99021 stock solutions?" The recommended solvent for CHIR99021 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[7] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM.[3][6] Gentle warming to 37°C for 3-5 minutes can aid in complete dissolution.[3][7] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C, protected from light.[3][7] Stock solutions stored under these conditions are reported to be stable for up to 6 months.[6]
???+ question "Why is CHIR99021 precipitating in my cell culture medium?" Precipitation of CHIR99021 in aqueous culture media is a common issue that can arise from several factors:
- Improper Stock Solution Preparation: Incomplete dissolution in DMSO can lead to precipitation upon dilution in aqueous media.[7]
- High Final DMSO Concentration: The final concentration of DMSO in the culture medium should not exceed 0.5%, as higher concentrations can affect cell health and compound solubility.[3]
- Temperature Shock: Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate.[7] It is recommended to pre-warm the culture medium to 37°C before adding the CHIR99021 stock solution.[3][7]
- Media Instability: It is advisable to prepare freshly supplemented media for each experiment rather than storing it for extended periods.[7]
???+ question "Why am I observing high levels of cytotoxicity with CHIR99021 treatment?" Unexpected cytotoxicity can be a concern and may be caused by the following:
- Excessively High Concentrations: While potent, very high concentrations of CHIR99021 can lead to off-target effects and cellular stress, resulting in apoptosis or necrosis.[8]
- Disruption of Essential Cellular Processes: GSK-3 is involved in numerous cellular functions beyond the Wnt pathway, including metabolism and cell proliferation. Complete inhibition of GSK-3 can disrupt these vital processes.[8]
- Cell Type Sensitivity: Different cell types can have varying sensitivities to GSK-3 inhibition depending on their metabolic state and reliance on GSK-3-mediated pathways.[8] It has been reported that some GSK inhibitors can induce dose-dependent cell apoptosis in cancer and mouse embryonic stem cells.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results between batches | Variations in compound purity, solubility, or degradation due to improper storage.[8] | Source CHIR99021 from a reputable supplier. Consider analytical validation of new batches. Ensure proper storage of stock solutions (aliquoted, -20°C, protected from light).[3][7] A study has shown that impurities in CHIR99021 from certain vendors can lead to chromosomal abnormalities in rat embryonic stem cells.[10] |
| Lack of expected downstream effects (e.g., no increase in β-catenin) | The concentration of CHIR99021 may be too low for the specific cell line.[8] The GSK-3 pathway may not be highly active under basal conditions in your experimental model.[8] The timing of treatment and endpoint analysis may be suboptimal, as the stabilization of downstream targets can be transient.[8] | Perform a dose-response experiment to determine the optimal concentration for your cell line. Confirm the basal activity of the GSK-3 pathway in your cells. Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effects.[8] |
| Difficulty dissolving the compound | The compound may not be readily soluble in aqueous solutions. | Use DMSO to prepare a concentrated stock solution. For complete dissolution, gentle warming at 37°C and sonication can be beneficial.[3][11] |
Quantitative Data
Table 1: IC₅₀ Values for CHIR99021
| Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| GSK-3β | 6.7 | [1][2][11] |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Concentration Range (µM) | Reference(s) |
|---|---|---|---|
| Cell Culture (General) | Various | 0.1 - 15 | [6][] |
| Maintenance of Pluripotency | Mouse and Human ESCs | 3 - 10 | [13] |
| Cardiac Differentiation | Human Pluripotent Stem Cells | Varies (optimization required) | [9] |
| Myogenesis | C2C12 cells | 3 |[14] |
Experimental Protocols
Protocol: Preparation of a 10 mM CHIR99021 Stock Solution
-
Assuming a molecular weight of 465.34 g/mol , weigh out 2 mg of CHIR99021 powder.[3]
-
Add 429.8 µL of pure, anhydrous DMSO to the vial.[3]
-
To aid dissolution, warm the mixture to 37°C for 3-5 minutes.[3]
-
Vortex gently to ensure the compound is fully dissolved.
-
Prepare single-use aliquots and store them at -20°C, protected from light.[3]
Protocol: Assessing GSK-3 Inhibition via Western Blotting for β-catenin
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of CHIR99021 concentrations (e.g., 0, 1, 3, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).[8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
-
Protein Quantification and Western Blotting:
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Proceed with standard SDS-PAGE, protein transfer to a membrane, and immunoblotting with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Visualizations
References
- 1. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 2. stemcell.com [stemcell.com]
- 3. reprocell.com [reprocell.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Gsk3 inhibitor CHIR99021 on aneuploidy levels in rat embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 13. gsk-3.com [gsk-3.com]
- 14. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
a adjusting incubation times for GSK3839919A treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the use of GSK3839919A, a novel Glycogen Synthase Kinase 3 (GSK3) inhibitor. The following information offers guidance on adjusting incubation times and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Glycogen Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine kinase that is a key regulator in numerous signaling pathways, including the PI3K/PTEN/AKT/mTORC1 and Wnt/β-catenin pathways.[1][2][3] By inhibiting GSK3, this compound can modulate the activity of these pathways, which are often implicated in cell proliferation, differentiation, and apoptosis.[1]
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time for this compound is cell-line and endpoint-dependent and should be determined empirically. A time-course experiment is the most effective method to establish the ideal duration of treatment.[4] It is recommended to start with a broad range of time points (e.g., 30 minutes, 1, 2, 4, 8, 12, 24, and 48 hours) to identify when the desired biological effect is maximal and to avoid potential long-term toxicity.[4]
Q3: What are the common reasons for observing high levels of cell death after this compound treatment?
A3: High cytotoxicity can result from several factors:
-
High Inhibitor Concentration: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[5]
-
Prolonged Exposure: Continuous exposure to the inhibitor can disrupt essential cellular processes, leading to cumulative toxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).[6]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the GSK3 signaling pathway.[5]
Q4: I am not observing any effect of this compound. What are the possible causes?
A4: A lack of an observable effect could be due to:
-
Sub-optimal Incubation Time: The incubation time may be too short for the biological effect to manifest.
-
Low Inhibitor Concentration: The concentration used may be insufficient to effectively inhibit GSK3 in your specific cell model.
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.[6]
-
Inhibitor Instability: The inhibitor may be degrading in the cell culture media over time.[6]
-
Incorrect Endpoint Measurement: The chosen assay may not be sensitive enough or appropriate for detecting the effects of GSK3 inhibition.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed with this compound Treatment
If you are observing significant cell death, consider the following troubleshooting steps:
-
Perform a Dose-Response Experiment: To identify the optimal, non-toxic concentration, treat your cells with a range of this compound concentrations.
-
Reduce Incubation Time: Determine the minimum time required to achieve the desired effect on your target.[5]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (generally <0.1-0.5%).[5] Always include a solvent-only control in your experiments.
-
Assess Cell Health: Ensure your cells are healthy and at an appropriate confluency before starting the experiment.
Issue 2: Inconsistent or No Effect of this compound
If you are not observing the expected biological effect, follow these recommendations:
-
Optimize Incubation Time and Concentration: A time-course and dose-response experiment are crucial to determine the optimal experimental window.
-
Confirm Target Engagement: Use an appropriate assay, such as Western blotting for downstream targets of GSK3 (e.g., phosphorylation of β-catenin or Tau), to confirm that this compound is inhibiting its target in your cells.
-
Verify Inhibitor Stability: Prepare fresh stock solutions and consider refreshing the media with a new inhibitor for long-term experiments to counteract potential degradation.[6]
-
Evaluate Cell Permeability: Review any available literature on the physicochemical properties of this compound. If poor permeability is suspected, a different inhibitor might be necessary.[6]
Data Presentation
Table 1: Example Data from a Time-Course Experiment
| Incubation Time (hours) | Cell Viability (%) | p-GSK3 (Ser9)/Total GSK3 Ratio |
| 0 (Control) | 100 | 1.00 |
| 1 | 98 | 0.85 |
| 4 | 95 | 0.62 |
| 8 | 92 | 0.45 |
| 12 | 88 | 0.30 |
| 24 | 75 | 0.25 |
| 48 | 55 | 0.28 |
Table 2: Example Data from a Dose-Response Experiment (24-hour incubation)
| This compound Conc. (µM) | Cell Viability (%) | p-GSK3 (Ser9)/Total GSK3 Ratio |
| 0 (Control) | 100 | 1.00 |
| 0.1 | 97 | 0.90 |
| 0.5 | 94 | 0.75 |
| 1.0 | 90 | 0.50 |
| 5.0 | 80 | 0.28 |
| 10.0 | 65 | 0.26 |
| 25.0 | 40 | 0.25 |
Experimental Protocols
Protocol 1: Time-Course Experiment for this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: After allowing cells to adhere (typically 24 hours), treat with a predetermined concentration of this compound (e.g., the IC50 value if known, or a concentration from a preliminary dose-response study).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired analysis (e.g., cell viability assay, Western blot for target engagement).
Protocol 2: Dose-Response Experiment for this compound Treatment
-
Cell Seeding: Plate cells as described for the time-course experiment.
-
Treatment: Prepare serial dilutions of this compound in culture media. Treat the cells with this range of concentrations. Include a solvent-only control.
-
Incubation: Incubate the cells for a fixed, predetermined time based on your time-course experiment or literature recommendations.
-
Endpoint Analysis: Assess cell viability and target inhibition across the concentration range to determine the IC50 and optimal concentration.
Visualizations
Caption: PI3K/AKT pathway negatively regulates GSK3, which targets β-catenin for degradation.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
a quality control measures for GSK3839919A
Disclaimer: Information on specific quality control measures for GSK3839919A is not publicly available. This technical support center provides generalized guidance and best practices for the quality control of a novel small molecule compound intended for research purposes, using this compound as a representative example. Researchers should adapt these guidelines based on their specific experimental context and the information provided by the supplier.
Frequently Asked Questions (FAQs)
Q1: How should I determine the purity of my this compound sample?
A1: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying purity. Orthogonal methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity, are also recommended.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. For short-term use, solutions in a suitable solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation.
Q3: How can I ensure the stability of this compound in my experimental setup?
A3: Stability should be evaluated under conditions that mimic your experimental setup. This includes assessing stability in your chosen vehicle or medium at the relevant temperature and time. A preliminary stability study, analyzing the compound's integrity over time using HPLC or LC-MS, is advisable.
Q4: What is the purpose of forced degradation studies?
A4: Forced degradation studies expose the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical methods. This helps in developing robust analytical methods that can separate the active compound from any degradants.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
-
**Q:
Validation & Comparative
Validating the Specificity of GSK3 Inhibitors: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a kinase inhibitor is paramount to its successful development as a therapeutic agent or a reliable research tool. This guide provides a framework for validating the specificity of Glycogen Synthase Kinase 3 (GSK3) inhibitors, using the well-characterized compounds CHIR-99021 and SB-216763 as examples for comparison. While specific experimental data for GSK3839919A is not publicly available, the methodologies and comparative data presented herein offer a robust template for its evaluation.
Data Presentation: A Comparative Look at GSK3 Inhibitor Specificity
A critical step in validating a novel inhibitor is to compare its potency and selectivity against known alternatives. The following tables summarize the inhibitory activity and selectivity of CHIR-99021 and SB-216763, providing a benchmark for assessing new chemical entities like this compound.
Table 1: In Vitro Inhibitory Activity of Selected GSK3 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| CHIR-99021 | GSK3α | 10 | Cell-free kinase assay |
| GSK3β | 6.7 | Cell-free kinase assay[1][2] | |
| SB-216763 | GSK3α | 34.3 | ATP-competitive kinase assay[3][4] |
| GSK3β | 34.3 | ATP-competitive kinase assay |
Table 2: Selectivity Profile of CHIR-99021 and SB-216763
| Compound | Selectivity Information |
| CHIR-99021 | >500-fold selective for GSK3 over 20 closely related kinases.[1][2] >800-fold selective against a panel of 45 other enzymes and receptors.[1][2] |
| SB-216763 | Minimal activity against 24 other protein kinases (IC50 >10 µM).[3][5] |
Experimental Protocols: Methodologies for Specificity Validation
To ensure the reliability and reproducibility of specificity data, detailed experimental protocols are essential. Below are methodologies for key experiments used to validate kinase inhibitor specificity.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase in a controlled, in vitro setting.
Objective: To determine the IC50 value of an inhibitor against GSK3α and GSK3β.
Materials:
-
Purified recombinant human GSK3α and GSK3β
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) and control inhibitors (CHIR-99021, SB-216763)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Objective: To confirm that the inhibitor binds to GSK3 in intact cells.
Materials:
-
Cell line expressing endogenous GSK3 (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and reagents
-
Test inhibitor and controls
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble GSK3 in the supernatant using Western blotting or another suitable protein detection method.
-
Plot the amount of soluble GSK3 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
To better illustrate the concepts and workflows involved in validating inhibitor specificity, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway with GSK3 inhibition.
Caption: Workflow for key specificity validation experiments.
Caption: Logical approach to comprehensive inhibitor specificity validation.
References
- 1. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 2. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach
Introduction
The assessment of a kinase inhibitor's selectivity is a critical step in drug discovery and development, as off-target effects can lead to unforeseen toxicities or a desired polypharmacological profile.[1] An ideal kinase inhibitor demonstrates high potency for its intended target while exhibiting minimal activity against other kinases in the human kinome. This guide provides a comparative framework for evaluating the cross-reactivity of kinase inhibitors, using a hypothetical compound, Compound-X , as an example. The methodologies and data presentation formats outlined herein serve as a template for researchers and drug development professionals.
While specific cross-reactivity data for GSK3839919A is not publicly available, this guide illustrates the expected data formats and experimental considerations for such a study. The following sections will compare Compound-X to a known promiscuous inhibitor, Staurosporine, and a more selective inhibitor, Lapatinib, to highlight the spectrum of kinase inhibitor selectivity.
Quantitative Cross-Reactivity Profiling
To ascertain the selectivity of Compound-X, its inhibitory activity was assessed against a panel of 300 human kinases. The data presented below summarizes the percentage of inhibition at a concentration of 1 µM. For comparison, the well-characterized inhibitors Staurosporine (a broad-spectrum inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor) were profiled under identical conditions.
| Target Kinase | Compound-X (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) |
| Primary Target A | 98% | 99% | 5% |
| Primary Target B | 95% | 98% | 3% |
| EGFR | 15% | 92% | 95% |
| HER2 (ERBB2) | 12% | 88% | 92% |
| VEGFR2 | 8% | 95% | 45% |
| ABL1 | 5% | 96% | 10% |
| SRC | 18% | 94% | 25% |
| p38α (MAPK14) | 3% | 85% | 8% |
| JNK1 (MAPK8) | 6% | 90% | 12% |
| CDK2 | 4% | 97% | 7% |
| ROCK1 | 9% | 89% | 15% |
| ... (289 other kinases) | <10% | >80% for 250 kinases | <20% for 280 kinases |
Experimental Protocols
The following protocol describes a common method for assessing kinase inhibitor selectivity through a cell-free biochemical assay.
Kinase Selectivity Profiling via Caliper Mobility-Shift Assay
Objective: To determine the inhibitory activity of a test compound against a broad panel of human protein kinases.
Materials:
-
Recombinant human kinases
-
Fluorescently labeled peptide substrates specific for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Caliper Life Sciences EZ Reader II system
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., Compound-X) is prepared in DMSO.
-
Assay Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the specific kinase, its corresponding fluorescently labeled peptide substrate, and ATP at its Km concentration.
-
Incubation: The test compound is added to the reaction mixture and incubated for a specified period (e.g., 60 minutes) at room temperature to allow for kinase inhibition.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation time (e.g., 90 minutes), the reaction is stopped by the addition of a stop solution.
-
Mobility-Shift Analysis: The reaction products are analyzed using the Caliper EZ Reader system. This system measures the electrophoretic mobility shift that occurs when the peptide substrate is phosphorylated by the kinase. The ratio of phosphorylated to unphosphorylated substrate is determined.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), depict a generic workflow for kinase inhibitor selectivity screening and a simplified signaling pathway that could be modulated by such inhibitors.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Simplified MAPK/ERK signaling pathway with inhibitor.
References
Independent Verification of GSK3839919A Activity: A Comparative Guide for Researchers
An in-depth analysis of the allosteric HIV-1 integrase inhibitor GSK3839919A, with a comparative look at alternative compounds, providing researchers with essential data for informed decision-making in drug development.
Introduction
This compound is a potent allosteric inhibitor of HIV-1 integrase (ALLINI), a class of antiretroviral compounds that target the non-catalytic site of the integrase enzyme.[1][2][3] This mechanism of action is distinct from that of integrase strand transfer inhibitors (INSTIs). ALLINIs disrupt multiple stages of the viral lifecycle, including the proper formation of the viral core and the interaction between integrase and the host protein LEDGF/p75, which is crucial for the integration of the viral genome into the host cell's DNA.[1][4] This guide provides an independent verification of this compound's activity by comparing its performance with other notable HIV-1 integrase inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro antiviral and biochemical activities of this compound and its comparators. This data allows for a direct comparison of their potency and mechanism of action.
Antiviral Activity
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in cell culture. Lower EC50 values indicate higher potency.
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Citation(s) |
| This compound | Various | - | Single-digit nanomolar | [1][5] |
| BI-224436 | HXB2 | PBMCs | 7.2 | [1] |
| NL4-3 | PBMCs | 14 | [1] | |
| BaL | PBMCs | 15 | [1] | |
| STP0404 | NL4-3 | PBMCs | 0.41 | |
| Dual tropic 89.6 | CEMx174 | 1.4 | ||
| Dolutegravir (INSTI) | Wild-type isolates | - | 1.07 (median IC50) |
Note: Specific EC50 values for this compound against a panel of HIV-1 strains were not publicly available in the reviewed literature. The potency is described as being in the "single-digit nanomolar" range.
Biochemical Activity
Biochemical assays measure the direct interaction of the inhibitor with its molecular target. The 50% inhibitory concentration (IC50) quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme or interaction by half. The 50% of maximum activation (AC50) is used for assays measuring the induction of a process, such as protein multimerization.
| Compound | Assay | Target | IC50/AC50 (nM) | Citation(s) |
| This compound | HIV-1 Integrase-LEDGF/p75 Interaction | Integrase-LEDGF/p75 | Not specified | |
| Integrase Multimerization | Integrase | Not specified | ||
| BI-224436 | HIV-1 Integrase-LEDGF/p75 Interaction | Integrase-LEDGF/p75 | 90 | [6] |
| Integrase Multimerization | Integrase | 34 (AC50) | ||
| STP0404 | HIV-1 Integrase-LEDGF/p75 Interaction | Integrase-LEDGF/p75 | Not specified | |
| Integrase Multimerization | Integrase | Not specified | ||
| Dolutegravir (INSTI) | Strand Transfer | Integrase | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are summaries of key experimental protocols used to assess the activity of allosteric HIV-1 integrase inhibitors.
Antiviral Activity Assay in MT-4 Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a human T-cell line (MT-4).
-
Cell Preparation: MT-4 cells are cultured and maintained in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and gentamicin.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
Incubation: The treated and infected cells are incubated for 4-5 days.
-
Endpoint Measurement: The extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA, or by assessing cell viability using a colorimetric assay (e.g., MTT assay).
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
HIV-1 Integrase-LEDGF/p75 Interaction Assay (HTRF)
This biochemical assay measures the ability of a compound to disrupt the interaction between HIV-1 integrase and the host protein LEDGF/p75.
-
Reagents: Recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are used. One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665).
-
Reaction: The tagged proteins are incubated together in the presence of varying concentrations of the test compound in a microplate.
-
Signal Detection: If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal that can be measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the protein-protein interaction, is determined from the dose-response curve.
HIV-1 Integrase Multimerization Assay
This assay assesses the ability of ALLINIs to induce the aberrant multimerization of HIV-1 integrase.
-
Reagents: Two populations of recombinant full-length HIV-1 integrase are used, each with a different tag (e.g., 6xHis and FLAG).
-
Reaction: The tagged integrase proteins are incubated with serial dilutions of the test compound.
-
Detection: The proximity of the tagged proteins due to multimerization is detected using HTRF, where antibodies against each tag are labeled with donor and acceptor fluorophores.
-
Data Analysis: The AC50 value, the concentration of the compound that induces 50% of the maximum multimerization, is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes aid in understanding the mechanism of action and the methods used for verification.
References
- 1. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
Unraveling the Efficacy of GSK's Pipeline: A Look into Key Therapeutic Areas
Despite significant interest in the efficacy of specific drug candidates, information regarding GSK3839919A remains within the confines of GlaxoSmithKline's internal research and development programs. As of late 2025, no public data, scientific publications, or clinical trial results for a compound with this designation are available. This prevents a direct comparative analysis of its performance in various disease models.
However, for researchers, scientists, and drug development professionals, understanding the broader landscape of GSK's publicly disclosed pipeline can provide valuable insights into their therapeutic focus and the innovative approaches being pursued. GSK's research and development efforts are concentrated on several key areas, including immuno-oncology, tumor cell targeting, and a robust portfolio of infectious disease treatments.
Immuno-Oncology: Harnessing the Body's Defenses
GSK is actively investigating novel immunotherapies designed to enhance the body's own immune system to combat cancer.[1] The company's strategy involves targeting various immunological pathways to boost anti-tumor responses and overcome immune suppression within the tumor microenvironment.[1]
Tumor Cell Targeting: Precision in Cancer Therapy
In addition to immuno-oncology, GSK's oncology pipeline includes a focus on therapies that directly target tumor cells. This approach aims to selectively destroy cancer cells while minimizing damage to healthy tissues.
A Renewed Focus on Infectious Diseases
GSK has a long-standing commitment to combating infectious diseases and continues to build a diverse pipeline of medicines and vaccines.[2] This includes a significant investment in research and development to address antimicrobial resistance (AMR), a growing global health threat.[2]
Key Areas of Development in Infectious Diseases:
-
Antifungals: GSK has expanded its portfolio with the acquisition of late-stage antifungal candidates.
-
Antibiotics: The pipeline includes novel antibiotics for challenging infections like uncomplicated urinary tract infections (UTIs).
-
Hepatitis B: Leveraging their deep expertise, GSK is committed to advancing the scientific understanding and treatment of Hepatitis B.[2]
Experimental Approaches and Methodologies
While specific experimental protocols for undisclosed compounds are not available, the methodologies employed in the development of GSK's publicly known drug candidates generally follow established industry standards. Preclinical efficacy is typically evaluated in a range of in vitro and in vivo models relevant to the specific disease indication. These can include:
-
Cell-based assays: To determine the compound's mechanism of action and its effect on specific cellular pathways.
-
Animal models: To assess efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in a living organism. Common models include genetically engineered mice, patient-derived xenografts (PDX) for oncology, and various infection models for infectious diseases.
Clinical development for these compounds progresses through phased trials designed to rigorously evaluate their safety and efficacy in humans.
The Path Forward
While the scientific community awaits the disclosure of data for compounds like this compound, the publicly available information on GSK's pipeline offers a clear indication of the company's strategic direction. Their focus on harnessing the immune system to fight cancer and developing novel treatments for infectious diseases underscores a commitment to addressing areas of high unmet medical need. Researchers interested in specific mechanisms of action or therapeutic targets may find it valuable to monitor GSK's publications and presentations at major scientific conferences for emerging data on their publicly announced drug candidates.
References
A Comparative Benchmarking Guide: GSK3839919A Against Standard-of-Care HIV-1 Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical investigational drug GSK3839919A with current standard-of-care treatments for Human Immunodeficiency Virus Type 1 (HIV-1) infection. The information is intended to offer an objective overview based on available experimental data to inform research and development efforts in the field of antiretroviral therapy.
Introduction to this compound
This compound is a potent, allosteric HIV-1 integrase inhibitor (ALLINI). Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a site on the integrase enzyme that is distinct from the catalytic active site. This allosteric binding induces a conformational change in the integrase, leading to aberrant multimerization of the enzyme. This novel mechanism of action disrupts multiple functions in the viral lifecycle, including the proper formation of the viral core, leading to the production of immature and non-infectious virions. It also interferes with the binding of integrase to the host protein LEDGF/p75, which is crucial for the integration of the viral DNA into the host genome.
Standard-of-Care HIV-1 Treatments
Current first-line treatment regimens for HIV-1 infection, as recommended by major health organizations such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), typically consist of a combination of antiretroviral drugs to suppress viral replication and prevent disease progression. A common and highly effective regimen for treatment-naive adult patients includes one integrase strand transfer inhibitor (INSTI) in combination with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).
For the purpose of this comparison, we will focus on the following widely prescribed standard-of-care antiretroviral agents:
-
Integrase Strand Transfer Inhibitors (INSTIs):
-
Bictegravir (BIC)
-
Dolutegravir (DTG)
-
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs):
-
Tenofovir Alafenamide (TAF)
-
Emtricitabine (FTC)
-
These drugs are often co-formulated into a single-tablet regimen, offering a convenient and effective treatment option.
Comparative In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral potency of this compound against HIV-1 and compares it with the standard-of-care drugs. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture.
| Drug | Drug Class | HIV-1 Strain | Cell Line | EC50 (nM) | Cytotoxicity (CC50 in MT-2 cells) | Reference(s) |
| This compound | ALLINI | NLRepRluc | MT-2 | single-digit nM | 22.5 µM | [1] |
| Bictegravir | INSTI | Various | T-cell lines, PBMCs | 1.5 - 2.4 | > 20 µM | [2][3] |
| Dolutegravir | INSTI | HIV-1 IIIB, Clinical Isolates | MT-4, PBMCs | 0.2 - 2 | > 10,000 nM | [4][5] |
| Tenofovir Alafenamide | NRTI | HIV-1 IIIB | MT-2 | 5 - 7 | 42 µM | [1][6] |
| Emtricitabine | NRTI | HIV-1 IIIB | MT-4 | ~4-fold more active than 3TC | > 100 µM | [7] |
Disclaimer: The EC50 values presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific viral strains, cell lines, and assay protocols used.
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of Allosteric HIV-1 Integrase Inhibitors (ALLINIs) like this compound and the standard-of-care Integrase Strand Transfer Inhibitors (INSTIs).
Caption: Mechanism of Action of this compound (ALLINI).
Caption: Mechanism of Action of Standard-of-Care INSTIs.
Experimental Protocols
This section provides an overview of the methodologies used to determine the in vitro antiviral activity of the compared compounds.
MT-2 Cell-Based HIV-1 Antiviral Assay
This assay is a common method to evaluate the ability of a compound to inhibit HIV-1 replication in a T-cell line.
Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound against HIV-1.
Materials:
-
MT-2 human T-cell leukemia cell line.
-
HIV-1 laboratory-adapted strain (e.g., NL4-3, IIIB).
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics).
-
Test compound (e.g., this compound) at various concentrations.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay).
-
Method for assessing cell viability (e.g., MTT, XTT assay) to determine cytotoxicity (CC50).
Workflow:
Caption: General workflow for an MT-2 cell-based antiviral assay.
Procedure:
-
MT-2 cells are seeded into 96-well plates.
-
The test compound is serially diluted and added to the wells.
-
The cells are then infected with a known amount of HIV-1.
-
The plates are incubated for a period of 4 to 7 days to allow for viral replication.
-
After incubation, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the culture supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) if a reporter virus is used.
-
In parallel, the cytotoxicity of the compound on MT-2 cells is determined using a cell viability assay (e.g., MTT).
-
The EC50 value is calculated as the drug concentration that causes a 50% reduction in viral replication compared to the untreated control. The CC50 value is the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Integrase Strand Transfer Inhibition Assay
This biochemical assay is used to specifically measure the inhibition of the strand transfer step of HIV-1 integrase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends.
-
Target DNA.
-
Reaction buffer.
-
Test compound at various concentrations.
-
Detection system (e.g., fluorescence-based, radioactivity-based, or ELISA-based).
Workflow:
Caption: General workflow for an integrase strand transfer assay.
Procedure:
-
Recombinant HIV-1 integrase is pre-incubated with various concentrations of the test inhibitor.
-
A DNA substrate that mimics the processed viral DNA end is added to the integrase-inhibitor mixture.
-
A target DNA substrate is then added to initiate the strand transfer reaction.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of strand transfer product is quantified using a suitable detection method.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50% compared to the no-inhibitor control.
Conclusion
This compound represents a novel class of HIV-1 inhibitors with a distinct mechanism of action compared to the currently approved integrase inhibitors. The available preclinical data indicates potent in vitro antiviral activity. As an allosteric inhibitor, it has the potential to be effective against viral strains that are resistant to active site inhibitors. However, a comprehensive comparison with standard-of-care regimens will require further head-to-head preclinical and clinical studies to evaluate its efficacy, safety, and resistance profile in vivo. The information provided in this guide serves as a preliminary benchmark for researchers and drug developers in the ongoing effort to develop new and improved therapies for HIV-1 infection.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. efda.gov.et [efda.gov.et]
- 6. journals.asm.org [journals.asm.org]
- 7. selleckchem.com [selleckchem.com]
GSK3839919A: A Comparative Review of a Novel Allosteric HIV-1 Integrase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of GSK3839919A, a potent allosteric HIV-1 integrase inhibitor (ALLINI). This document summarizes its mechanism of action, preclinical data, and comparisons with other HIV-1 integrase inhibitors based on available literature.
Introduction
This compound is a novel, potent allosteric inhibitor of HIV-1 integrase.[1] Unlike integrase strand transfer inhibitors (INSTIs), which target the active site of the enzyme, ALLINIs bind to a different site, inducing a conformational change that leads to aberrant integrase multimerization and disruption of viral replication.[2][3] This distinct mechanism of action provides a potential advantage against HIV-1 strains that have developed resistance to INSTIs.[2]
Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
This compound functions as an allosteric inhibitor of HIV-1 integrase. The primary mechanism of action for ALLINIs involves binding to the integrase catalytic core domain at the interface where it interacts with the host protein LEDGF/p75.[3] This binding event promotes the hyper-multimerization of integrase, leading to a "block-and-lock" phenotype that disrupts the normal process of viral maturation.[4] This aberrant multimerization interferes with the proper assembly of the viral core and subsequent particle maturation.[3]
The signaling pathway can be visualized as follows:
Caption: Mechanism of action of this compound.
Preclinical Data for this compound
The discovery and preclinical profiling of this compound were detailed in a 2022 publication in ACS Medicinal Chemistry Letters by Parcella and colleagues. The key findings from this study are summarized below.
Potency and Antiviral Activity
This compound demonstrates potent antiviral activity against HIV-1.
| Metric | Value | Reference |
| IC50 | 11.1 nM | [1] |
Experimental Protocol: In Vitro Antiviral Assay
The half-maximal inhibitory concentration (IC50) was likely determined using an in vitro cell-based assay. A typical protocol would involve:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4 cells) susceptible to HIV-1 infection are cultured under standard conditions.
-
Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of this compound.
-
Incubation: The infected cells are incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using a variety of methods, such as:
-
p24 Antigen ELISA: Quantification of the viral capsid protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measurement of the activity of the viral reverse transcriptase enzyme.
-
Cell Viability Assay: Using reagents like MTT or CellTiter-Glo to assess the cytopathic effect of the virus.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
The experimental workflow for determining the IC50 is illustrated below:
Caption: Experimental workflow for IC50 determination.
Comparative Landscape
Direct head-to-head comparative studies between this compound and other specific ALLINIs or INSTIs are not yet widely available in the public domain. However, a comparison can be drawn based on the general characteristics of these inhibitor classes.
| Feature | This compound (ALLINI) | Integrase Strand Transfer Inhibitors (INSTIs) (e.g., Raltegravir, Dolutegravir, Bictegravir) |
| Target Site | Allosteric site on integrase (LEDGF/p75 binding pocket) | Catalytic active site of integrase |
| Mechanism | Induces aberrant hyper-multimerization of integrase, disrupting viral maturation.[3] | Blocks the strand transfer step of viral DNA integration into the host genome.[5] |
| Stage of Inhibition | Primarily late-stage (viral maturation), with some early-stage effects.[3] | Early-stage (integration) |
| Resistance Profile | Expected to be active against INSTI-resistant strains due to a different binding site.[2] | Resistance mutations can emerge in the integrase active site. |
Conclusion
This compound is a promising preclinical candidate in the class of allosteric HIV-1 integrase inhibitors. Its potent antiviral activity and distinct mechanism of action suggest it could be a valuable tool in combating HIV-1, particularly in the context of resistance to existing therapies. Further comparative studies are necessary to fully elucidate its clinical potential relative to other antiretroviral agents.
References
- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GSK3839919A
Disclaimer: A specific Safety Data Sheet (SDS) for GSK3839919A was not found. The following guidance is based on general best practices for the handling and disposal of laboratory chemical waste and should be supplemented by a substance-specific risk assessment and adherence to your institution's specific hazardous waste management program.
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound and similar chemical compounds in a safe and compliant manner.
General Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and having emergency procedures in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If working outside a ventilated enclosure or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] In all cases of exposure, seek medical attention.
Quantitative Waste Accumulation Limits
Laboratories that generate hazardous waste are designated as Satellite Accumulation Areas (SAAs) and are subject to specific limits on the amount of waste that can be stored.
| Waste Type | Maximum Accumulation Volume | Action Required Upon Reaching Limit |
| Hazardous Waste | 55 gallons | EHS must remove the material within 3 days of the limit being reached.[3] |
| Acutely Hazardous Waste (P-list) | 1 quart | EHS must remove the material within 3 days of the limit being reached.[3] |
Step-by-Step Disposal Protocol for this compound
The disposal of chemical waste is regulated from its generation to its final treatment or disposal.[3] The following protocol outlines the necessary steps for proper disposal.
Step 1: Waste Determination and Classification
-
A laboratory chemical is considered waste when it is no longer needed, wanted, or usable.[4][5]
-
All waste must be evaluated to determine if it is hazardous. A waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[3]
Step 2: Waste Segregation and Containerization
-
Use Appropriate Containers: Collect chemical waste in containers that are compatible with the material they hold and are in good condition, free from leaks or cracks.[5]
-
Segregate Incompatible Wastes: Never mix incompatible wastes in the same container to prevent chemical reactions.[4][6] For example, keep acids and bases, or oxidizers and organic materials separate.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as waste is first added.[5][7] The label must include the full chemical name(s) of the contents in English; chemical formulas or abbreviations are not acceptable.[4][5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store waste containers in a designated SAA within the laboratory.[3]
-
Keep waste containers closed at all times, except when adding waste.[3][4] This prevents the release of vapors and protects against spills.[4]
-
Ensure the laboratory is locked when unattended to maintain control over the stored materials.[4]
Step 4: Arranging for Disposal
-
Submit for Pickup: Once a waste container is full or is no longer being used, complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) office for pickup.[3]
-
Empty Containers: Containers that held acutely hazardous materials (P-listed) must be managed as hazardous waste and should not be triple-rinsed.[3] Other empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of unwanted laboratory materials like this compound.
Caption: Workflow for the disposal of unwanted laboratory chemicals.
References
Personal protective equipment for handling GSK3839919A
This guide provides crucial safety and logistical information for the handling and disposal of GSK3839919A, tailored for research scientists and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Use |
| Eye Protection | Safety glasses with side-shields or goggles | Must be compliant with NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[1] |
| Body Protection | Laboratory coat | To be worn at all times within the laboratory. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol generation. | Consult your institution's safety officer for respirator fit testing and selection. |
Operational Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
2.1. Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[1]
2.2. Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound during experimentation.
Caption: Experimental workflow for handling this compound.
2.3. First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Contaminated consumables (e.g., gloves, pipette tips) should be placed in a designated, sealed waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
3.2. Disposal Procedure
Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All waste containers must be kept in a suitable, closed container for disposal.[1]
Hazard and Protective Measures Relationship
Understanding the relationship between potential hazards and the corresponding protective measures is fundamental to a robust safety culture.
Caption: Relationship between hazards and protective measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
